Cyproterone Acetate-13C2,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C24H29ClO4 |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1/i2+1D3,13+1 |
InChI Key |
UWFYSQMTEOIJJG-AEPOZUCSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)C(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Cyproterone Acetate-13C2,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyproterone Acetate-13C2,d3, an isotopically labeled form of the potent antiandrogen and progestin, Cyproterone Acetate (CPA). This document is intended for professionals in pharmaceutical research and development, offering detailed information on its properties, applications, and the methodologies for its use.
Core Concepts: Understanding this compound
This compound is a stable isotope-labeled version of Cyproterone Acetate, a synthetic steroidal compound. The labeling involves the incorporation of two Carbon-13 (¹³C) atoms and three deuterium (B1214612) (²H or d) atoms into the molecule. This isotopic enrichment makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for the accurate quantification of Cyproterone Acetate in biological matrices.
The physical and chemical properties of this compound are nearly identical to those of the unlabeled compound, ensuring it behaves similarly during sample preparation and analysis. Its primary utility lies in its distinct mass, which allows it to be differentiated from the unlabeled analyte by mass spectrometry.
Physicochemical and Pharmacokinetic Properties
The following tables summarize the key physicochemical and pharmacokinetic parameters of Cyproterone Acetate. It is important to note that most of these data pertain to the unlabeled parent compound, as the isotopic labeling does not significantly alter these properties.
Table 1: Physicochemical Properties of Cyproterone Acetate
| Property | Value |
| Molecular Formula (Unlabeled) | C₂₄H₂₉ClO₄ |
| Molecular Weight (Unlabeled) | 416.94 g/mol |
| Molecular Formula (Labeled) | C₂₂¹³C₂H₂₆D₃ClO₄ |
| Molecular Weight (Labeled) | 421.94 g/mol |
| Melting Point | Approximately 210°C |
| Solubility | Insoluble in water, very soluble in chloroform, freely soluble in acetone, and soluble in methanol (B129727). |
Table 2: Pharmacokinetic Properties of Cyproterone Acetate
| Parameter | Value |
| Bioavailability (Oral) | Complete |
| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours |
| Plasma Protein Binding | ~93% (primarily to albumin) |
| Metabolism | Primarily hepatic, via CYP3A4-mediated hydroxylation. |
| Major Metabolite | 15β-hydroxycyproterone acetate |
| Elimination Half-Life | 38 ± 5 hours |
| Excretion | Approximately 60% in feces and 33% in urine. |
Mechanism of Action of Cyproterone Acetate
Cyproterone Acetate exerts its effects through a dual mechanism:
-
Antiandrogenic Activity : CPA is a competitive antagonist of the androgen receptor (AR).[1] It binds to the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This blockade inhibits the downstream signaling pathways that promote the growth of androgen-sensitive tissues.[1]
-
Progestogenic and Antigonadotropic Activity : CPA also possesses potent progestogenic properties.[1] It acts as an agonist at the progesterone (B1679170) receptor, which leads to a negative feedback effect on the hypothalamus and pituitary gland.[1] This results in reduced secretion of luteinizing hormone (LH), which in turn decreases the production of testosterone in the testes.[1]
Signaling Pathway of Cyproterone Acetate's Antiandrogenic Action
Caption: Antiandrogenic mechanism of Cyproterone Acetate.
Metabolism of Cyproterone Acetate
Cyproterone Acetate is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1] The major metabolic pathway is hydroxylation, leading to the formation of its main active metabolite, 15β-hydroxycyproterone acetate.[1] This metabolite retains significant antiandrogenic activity.[1]
Metabolic Pathway of Cyproterone Acetate
Caption: Primary metabolic pathway of Cyproterone Acetate.
Experimental Protocols: Use of this compound in Bioanalysis
The primary application of this compound is as an internal standard in the quantitative analysis of Cyproterone Acetate in biological samples, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative, detailed protocol for the validation of such a bioanalytical method.
Objective
To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Cyproterone Acetate in human plasma using this compound as an internal standard.
Materials and Reagents
-
Cyproterone Acetate reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions : Prepare primary stock solutions of Cyproterone Acetate and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions : Prepare serial dilutions of the Cyproterone Acetate stock solution with methanol to create working solutions for calibration standards and QC samples. Prepare a working solution of the internal standard at an appropriate concentration.
-
Calibration Standards : Spike drug-free human plasma with the Cyproterone Acetate working solutions to prepare calibration standards at concentrations ranging from, for example, 0.1 to 100 ng/mL.
-
QC Samples : Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex mix the samples.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column : A suitable C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 10 µL.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
MS/MS Transitions : Monitor the specific precursor-to-product ion transitions for both Cyproterone Acetate and this compound.
Method Validation
The method should be validated according to regulatory guidelines, assessing the following parameters:
-
Selectivity : Analyze blank plasma from multiple sources to ensure no endogenous interferences.
-
Linearity : Analyze calibration standards to establish the concentration range over which the method is linear.
-
Accuracy and Precision : Analyze QC samples at multiple concentrations on different days to determine the intra- and inter-day accuracy and precision.
-
Matrix Effect : Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard.
-
Recovery : Determine the extraction efficiency of the sample preparation method.
-
Stability : Assess the stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Experimental Workflow for Bioanalytical Method Validation
Caption: A typical workflow for the bioanalysis of Cyproterone Acetate.
Conclusion
This compound is an essential tool for researchers and scientists in the field of drug development. Its use as an internal standard in LC-MS/MS bioanalytical methods allows for the highly accurate and precise quantification of Cyproterone Acetate in biological matrices. This technical guide provides a foundational understanding of its properties, the mechanism of action of the parent compound, and a detailed framework for the development and validation of analytical methods utilizing this stable isotope-labeled standard. Adherence to rigorous validation protocols is paramount to ensure the generation of reliable data for pharmacokinetic and clinical studies.
References
Synthesis and Isotopic Labeling of Cyproterone Acetate-13C2,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Cyproterone (B1669671) Acetate-13C2,d3, an isotopically labeled version of the potent antiandrogen and progestin, Cyproterone Acetate (B1210297). This labeled compound is an invaluable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by mass spectrometry. The synthesis involves the introduction of two Carbon-13 atoms into the steroid's A-ring and a trideuterated acetyl group at the C17α position.
Overview of the Synthetic Strategy
The synthesis of Cyproterone Acetate-13C2,d3 is a multi-step process that begins with a suitable steroid precursor. The core of the strategy involves the construction of the characteristic 1α,2α-methylene and 6-chloro substituents, and the introduction of the isotopic labels at specific, stable positions within the molecule. The Carbon-13 atoms are incorporated into the A-ring of the steroid backbone, while the deuterium (B1214612) atoms are introduced in the final acetylation step.
Key Synthetic Stages:
-
Formation of the 13C2-labeled Pregnadiene Backbone: This involves the use of a ¹³C-labeled synthon to construct the A-ring of the steroid with the desired isotopic enrichment.
-
Introduction of the 6-Chloro and 1α,2α-Methylene Groups: These characteristic functionalities of cyproterone acetate are introduced through a series of stereoselective reactions.
-
Deuterated Acetylation at the C17α Position: The final step involves the esterification of the 17α-hydroxyl group with deuterated acetic anhydride (B1165640) to introduce the d3-label.
-
Purification and Characterization: Each intermediate and the final product must be rigorously purified and characterized to ensure chemical and isotopic purity.
Experimental Protocols
The following protocols are based on established methods for the synthesis of cyproterone acetate and general procedures for isotopic labeling of steroids.
Preparation of Acetic-d3 Anhydride ((CD3CO)2O)
Deuterated acetic anhydride is a key reagent for introducing the trideuterated acetyl group. It can be prepared from the reaction of acetyl chloride with anhydrous sodium acetate-d3 or by the hydration of ketene (B1206846) with acetic acid-d4. A common laboratory-scale preparation involves the reaction of acetyl chloride with sodium acetate-d3. For the purpose of this guide, we will consider the commercially available Acetic anhydride-D₆.[1]
Proposed Synthesis of the 13C2-Labeled Cyproterone Backbone
The synthesis of the 13C2-labeled cyproterone backbone can be adapted from known methods for the synthesis of unlabeled cyproterone acetate, with the introduction of a 13C2-labeled building block at an early stage. A plausible approach involves the use of [1,2-¹³C₂]acetyl chloride to introduce the ¹³C labels into the A-ring of a suitable steroid precursor.[2]
Step 1: Formation of a ¹³C₂-labeled A-ring Intermediate
A suitable steroid precursor, such as a secosteroid with a pre-formed C and D ring, is reacted with [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst. This reaction constructs the A-ring with the two Carbon-13 atoms at positions 3 and 4.
Step 2: Subsequent Transformations to form the Pregnadiene System
The resulting ¹³C₂-labeled intermediate undergoes a series of reactions, including cyclization, oxidation, and introduction of the 4,6-diene system, to yield a ¹³C₂-labeled 17α-hydroxypregna-4,6-diene-3,20-dione intermediate. These steps are analogous to those described in patents for the synthesis of unlabeled cyproterone acetate.[3][4]
Step 3: Introduction of the 6-Chloro and 1α,2α-Methylene Groups
The ¹³C₂-labeled 17α-hydroxypregna-4,6-diene-3,20-dione intermediate is then subjected to chlorination at the C6 position, typically using a chlorinating agent like N-chloro-succinimide (NCS). Following chlorination, the 1α,2α-methylene group is introduced via a Simmons-Smith or Corey-Chaykovsky reaction, yielding the ¹³C₂-labeled cyproterone backbone.
Final Deuterated Acetylation
Step 4: Acetylation of the 17α-Hydroxyl Group with Acetic-d3 Anhydride
The ¹³C₂-labeled cyproterone backbone is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or a mixture of dichloromethane (B109758) and a non-nucleophilic base. Acetic-d3 anhydride is added, and the reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Reaction:
¹³C₂-Cyproterone + (CD₃CO)₂O → Cyproterone Acetate-¹³C₂,d₃ + CD₃COOH
Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
Purification and Characterization
The crude Cyproterone Acetate-¹³C₂,d₃ is purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a product of high chemical and isotopic purity.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water is typically employed.
-
Mass Spectrometry (MS): Confirms the molecular weight of the labeled compound (421.94 g/mol ) and determines the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule and the positions of the isotopic labels. The absence of a proton signal for the acetyl methyl group in the ¹H NMR spectrum and the enhanced signals for C3 and C4 in the ¹³C NMR spectrum are indicative of successful labeling.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of Cyproterone Acetate-¹³C₂,d₃.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂¹³C₂H₂₆D₃ClO₄ | [5] |
| Molecular Weight | 421.94 g/mol | [5] |
| Isotopic Purity (Deuterium) | >98% | Assumed based on commercial standards |
| Isotopic Purity (Carbon-13) | >99% per position | Assumed based on precursor purity |
| Chemical Purity (HPLC) | >98% | [6] |
| Reaction Step | Reactants | Key Reagents | Expected Yield |
| A-ring formation | Secosteroid precursor | [1,2-¹³C₂]acetyl chloride, Lewis Acid | 60-70% |
| Backbone Synthesis | ¹³C₂-labeled intermediate | NCS, Diazomethane/CH₂I₂, Zn(Cu) | 40-50% (over several steps) |
| Final Acetylation | ¹³C₂-Cyproterone | Acetic-d3 anhydride, Pyridine | 85-95% |
| Overall Yield | Secosteroid precursor | - | 20-30% |
Visualizations
The following diagrams illustrate the synthetic workflow and logical relationships in the preparation of Cyproterone Acetate-¹³C₂,d₃.
Caption: Synthetic workflow for this compound.
References
- 1. isotope.com [isotope.com]
- 2. Synthesis of 3,4-13C2-steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20040024230A1 - Synthesis of cyproterone acetate - Google Patents [patents.google.com]
- 4. EP1359154A1 - Further syntheses of cyproterone acetate - Google Patents [patents.google.com]
- 5. The mass spectra of 13C labelled methylene derivatives of steroids--IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiolabelling of steroids: the synthesis of 17α-[4-(14) C]trenbolone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Cyproterone Acetate-13C2,d3 as an Internal Standard
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within the realm of liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The use of a suitable internal standard (IS) is fundamental to achieving reliable data. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This technical guide delves into the core principles and practical application of Cyproterone Acetate-13C2,d3 as an internal standard for the accurate quantification of Cyproterone Acetate in complex biological matrices.
The Core Principle: Isotope Dilution Mass Spectrometry
The mechanism of action of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. This technique relies on the addition of a known quantity of the isotopically labeled analyte to the sample at the earliest stage of analysis. Because this compound is chemically identical to the analyte of interest, Cyproterone Acetate, it behaves in the same manner during the entire analytical process, including extraction, chromatography, and ionization.
The key difference lies in its mass. The incorporation of two Carbon-13 (¹³C) isotopes and three Deuterium (²H or d) atoms results in a molecule that is heavier than the native Cyproterone Acetate. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chemical and physical properties ensure that any variations encountered during the analytical workflow affect both compounds equally.
By measuring the ratio of the analyte's signal to the internal standard's signal, any loss or variation during sample preparation and analysis is effectively normalized, leading to highly accurate and precise quantification.
Physicochemical Properties
A fundamental aspect of the efficacy of a stable isotope-labeled internal standard is its near-identical physicochemical properties to the analyte.
| Property | Cyproterone Acetate | This compound |
| Molecular Formula | C₂₄H₂₉ClO₄ | C₂₂¹³C₂H₂₆D₃ClO₄ |
| Molecular Weight | ~416.9 g/mol | ~421.9 g/mol |
| Chemical Structure | Identical (apart from isotopic substitution) | Identical (apart from isotopic substitution) |
| Polarity | Identical | Identical |
| Ionization Efficiency | Nearly Identical | Nearly Identical |
| Chromatographic Retention Time | Nearly Identical | Nearly Identical |
Experimental Protocol: A Representative LC-MS/MS Method
While specific applications can vary, the following protocol outlines a typical bioanalytical method for the quantification of Cyproterone Acetate in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a 100 ng/mL solution of this compound in methanol (B129727) (internal standard working solution).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 40% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Cyproterone Acetate | Q1: 417.2 m/z -> Q3: 357.1 m/z |
| This compound | Q1: 422.2 m/z -> Q3: 362.1 m/z |
| Collision Energy | Optimized for each transition (typically 15-25 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation: Expected Method Validation Results
The following tables represent the expected performance of a validated bioanalytical method using this compound as an internal standard.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Cyproterone Acetate | 0.1 - 100 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 0.1 | 0.098 | 98.0 | < 15 |
| Low | 0.3 | 0.295 | 98.3 | < 10 |
| Medium | 10 | 10.2 | 102.0 | < 8 |
| High | 80 | 79.5 | 99.4 | < 7 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 0.3 | 92.5 | 98.7 |
| High | 80 | 94.1 | 101.2 |
Mandatory Visualizations
An In-depth Technical Guide to the Physical and Chemical Properties of Cyproterone Acetate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the isotopically labeled compound, Cyproterone Acetate-13C2,d3. Due to the limited availability of specific experimental data for this labeled variant, this guide also incorporates data from its unlabeled counterpart, Cyproterone Acetate, as a close scientific proxy. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.
Introduction
This compound is a stable isotope-labeled version of Cyproterone Acetate, a potent anti-androgen and progestin. The incorporation of two Carbon-13 atoms and three deuterium (B1214612) atoms provides a distinct mass signature, making it an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry. Understanding its fundamental physical and chemical characteristics is crucial for its effective application in these research areas.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. The data for the unlabeled Cyproterone Acetate are included for comparative purposes and are expected to be very similar to the labeled compound.
Table 1: General and Physical Properties of this compound and Cyproterone Acetate
| Property | This compound | Cyproterone Acetate |
| Chemical Name | [(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] 2,2,2-trideuterioacetate-1,2-13C2 | (1β,2β)-17-(Acetyloxy)-6-chloro-1,2-dihydro-3'H-cyclopropa[1][2]pregna-1,4,6-triene-3,20-dione |
| Molecular Formula | C₂₂¹³C₂H₂₆D₃ClO₄[3][4][5][6][7][8] | C₂₄H₂₉ClO₄ |
| Molecular Weight | 421.94 g/mol [3][4][5][6][7][8] | 416.94 g/mol |
| CAS Number | Not available | 427-51-0 |
| Appearance | Crystalline solid | White to Off-White Crystalline Solid |
| Melting Point | Not available | 200-201 °C |
| Boiling Point | Not available | ~525.9 °C at 760 mmHg (estimated) |
| Storage Temperature | -20°C[3] | Room temperature, protected from light and moisture |
Table 2: Solubility Data of Cyproterone Acetate
| Solvent | Solubility |
| Water | Practically insoluble |
| Methylene Chloride | Very soluble |
| Acetone | Very soluble |
| Methanol (B129727) | Soluble |
| Ethanol | Sparingly soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not publicly available. However, based on standard laboratory practices for isotopically labeled compounds and analytical methods for the unlabeled form, the following general procedures can be inferred.
General Analytical Methodology
High-Performance Liquid Chromatography (HPLC-UV)
A common method for the analysis of Cyproterone Acetate in bulk drug and pharmaceutical formulations is reverse-phase HPLC with UV detection.
-
Column: C18, 5 µm particle size, e.g., 250 mm x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is typically used. A common ratio is 60:40 (v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 281 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of Cyproterone Acetate in biological matrices such as plasma, a more sensitive and selective method like LC-MS/MS is employed. This compound serves as an ideal internal standard in such assays.
-
Chromatography: Reverse-phase chromatography with a C18 column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard (this compound) are monitored for quantification.
-
Sample Preparation: Biological samples typically require a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of a target analyte using an isotopically labeled internal standard like this compound.
Signaling Pathways
Cyproterone Acetate exerts its biological effects by modulating key signaling pathways. The primary mechanism of action is through the antagonism of the Androgen Receptor (AR). Additionally, it has been shown to influence other cellular pathways, including the TRAIL-induced apoptosis pathway and the IRE1α signaling pathway.
Androgen Receptor (AR) Signaling Pathway
Cyproterone Acetate is a competitive antagonist of the Androgen Receptor. In normal physiological conditions, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm, leading to its activation, dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of target genes involved in cell growth and proliferation. Cyproterone Acetate blocks this pathway by binding to the AR and preventing the binding of androgens, thereby inhibiting the downstream signaling cascade.[2][9][10][11][12]
TRAIL-Induced Apoptosis Pathway
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can induce apoptosis (programmed cell death) in cancer cells. It functions by binding to its death receptors, DR4 and DR5, on the cell surface. This binding triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent caspase cascade, ultimately resulting in apoptosis. Some cancer cells are resistant to TRAIL-induced apoptosis. Studies have shown that Cyproterone Acetate can sensitize androgen-independent prostate cancer cells to TRAIL-induced apoptosis by upregulating the expression of the DR5 receptor.[13]
IRE1α Signaling Pathway
The Inositol-requiring enzyme 1α (IRE1α) is a key sensor of endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER. Under ER stress, IRE1α becomes activated and initiates the unfolded protein response (UPR) to restore ER homeostasis. Chronic or unresolved ER stress can lead to apoptosis. In the context of polycystic ovary syndrome (PCOS), hyperandrogenism can induce pyroptosis (a form of inflammatory cell death) in ovarian granulosa cells, partly through the activation of the IRE1α signaling pathway. Studies have indicated that Cyproterone Acetate can alleviate this hyperandrogen-induced pyroptosis by ameliorating the activation of the IRE1α pathway.[3][4][5][14][15][16]
Conclusion
This compound is a critical tool for advanced biomedical and pharmaceutical research. This guide has summarized its key physical and chemical properties, drawing upon data from its unlabeled counterpart where necessary. The outlined experimental protocols provide a foundation for its analytical application, and the signaling pathway diagrams offer a visual representation of its complex biological mechanisms of action. This information is intended to support the scientific community in the effective utilization of this important research compound.
References
- 1. clinivex.com [clinivex.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Major) | LGC Standards [lgcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyproterone Acetate-13C2-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. bdg.co.nz [bdg.co.nz]
- 8. This compound (Major) | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 12. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 13. Schematic overview of the human tumour necrosis factor-related apoptosis-inducing ligand (TRAIL) apoptosis pathway [pfocr.wikipathways.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 [frontiersin.org]
Commercial Suppliers and Technical Guide for Cyproterone Acetate-13C2,d3
For researchers, scientists, and drug development professionals requiring isotopically labeled standards, Cyproterone (B1669671) Acetate-13C2,d3 is a critical reference material for use in quantitative bioanalytical studies, such as mass spectrometry-based assays. This guide provides an in-depth overview of its commercial availability, typical quality specifications, and relevant technical methodologies.
Commercial Availability
Several specialized chemical suppliers offer Cyproterone Acetate-13C2,d3. These companies provide the compound, typically synthesized for research and development purposes, and supply it with a Certificate of Analysis (CoA) detailing its quality and purity. Below is a summary of prominent commercial suppliers.
| Supplier | Product Name | Product Code / SKU | Molecular Formula | Notes |
| LGC Standards | This compound (Major) | TRC-C989102 | C₂₂¹³C₂H₂₆D₃ClO₄ | Available in 1 mg and 10 mg pack sizes. A certificate indicating the exact weight is provided with the product.[1] |
| BDG Synthesis | This compound | 130805-10 | C₂₂¹³C₂H₂₆D₃ClO₄ | A Certificate of Analysis is provided, including NMR spectra and HPLC chromatogram. Target HPLC purity is >98%.[2] |
| Simson Pharma Limited | Cyproterone Acetate-13C2-D3 | C490011 | C₂₂¹³C₂H₂₆D₃ClO₄ | Accompanied by a Certificate of Analysis.[3] |
| Daicel Pharma Standards | Cyproterone Acetate-13C2D3 | DCTI-A-000178 | C₂₂¹³C₂H₂₆D₃ClO₄ | A sample Certificate of Analysis is available on their website.[4] |
| Clinivex | This compound (Major) | RCLS2L125499 | C₂₂¹³C₂H₂₆D₃ClO₄ | Intended for laboratory use only. A CoA is provided with recommended storage conditions.[5] |
| VIVAN Life Sciences | This compound | VLCS-00580 | C₂₂¹³C₂H₂₆D₃ClO₄ | CoA, MASS, NMR, and HPLC data are provided with the compound. |
Technical Data Summary
The following table summarizes the typical physicochemical properties and quality specifications for commercially available this compound, based on information from suppliers and representative data.
| Parameter | Specification | Method |
| Chemical Name | (1β,2β)-17-(Acetyloxy-13C2,d3)-6-chloro-1,2-dihydro-3'H-cyclopropa[4][6]pregna-1,4,6-triene-3,20-dione | IUPAC Nomenclature |
| Molecular Formula | C₂₂¹³C₂H₂₆D₃ClO₄ | - |
| Molecular Weight | 421.94 g/mol | Mass Spectrometry |
| Unlabeled CAS Number | 427-51-0 | - |
| Appearance | White to off-white solid | Visual Inspection |
| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | Not consistently specified; typically ≥99% for ¹³C and ≥98% for Deuterium | Mass Spectrometry / Nuclear Magnetic Resonance (NMR) |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Storage | 2-8°C, protected from light and moisture | Supplier Recommendation |
Experimental Protocols
Generalized Synthesis of Isotopically Labeled Cyproterone Acetate (B1210297)
The synthesis of isotopically labeled Cyproterone Acetate is a multi-step process. While specific proprietary methods are not disclosed by suppliers, a generalized pathway can be inferred from the patent literature. The labeling with ¹³C and Deuterium is typically introduced in the acetyl group.
A plausible synthetic approach involves the synthesis of the unlabeled Cyproterone core, followed by acetylation using a labeled acetylating agent, such as Acetyl-1,2-¹³C₂, d₃-chloride or the corresponding anhydride.
Below is a DOT script for a generalized logical workflow for the synthesis.
Quality Control and Analytical Methodology
The quality of this compound is assessed using a combination of analytical techniques to confirm its identity, purity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
A representative HPLC method for the analysis of Cyproterone Acetate involves a reversed-phase column.
-
Column: C18, e.g., 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical isocratic condition is Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Quantification: The chemical purity is determined by the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment:
-
¹H NMR: To confirm the overall structure of the molecule. The integration of proton signals will be altered in the deuterated positions.
-
¹³C NMR: To confirm the presence and position of the ¹³C labels.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment:
-
High-resolution mass spectrometry is used to confirm the exact mass of the labeled compound, which will differ from the unlabeled standard by the mass of the incorporated isotopes.
The following DOT script illustrates a typical quality control workflow.
References
- 1. This compound (Major) | LGC Standards [lgcstandards.com]
- 2. bdg.co.nz [bdg.co.nz]
- 3. Cyproterone Acetate-13C2-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. Cyproterone Acetate-13C2D3 - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. clinivex.com [clinivex.com]
- 6. cyproterone acetate | CAS 427-51-0 | LGC Standards [lgcstandards.com]
Cyproterone Acetate-13C2,d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyproterone (B1669671) Acetate-13C2,d3, a stable isotope-labeled internal standard for Cyproterone Acetate (B1210297). This document outlines the typical quality specifications, analytical methodologies for its characterization, and its primary mechanism of action.
Certificate of Analysis: Representative Data
A Certificate of Analysis (CoA) for Cyproterone Acetate-13C2,d3 provides critical data on its identity, purity, and quality. While specific batch data varies, the following tables summarize the typical quantitative information found in a CoA for this reference standard.[1]
Table 1: Identity and General Properties
| Parameter | Specification |
| Chemical Name | (1β,2β)-17-(Acetyloxy-13C2,d3)-6-chloro-1,2-dihydro-3'H-cyclopropa[2][3]pregna-1,4,6-triene-3,20-dione |
| Molecular Formula | C₂₂¹³C₂H₂₆D₃ClO₄ |
| Molecular Weight | 421.94 g/mol |
| CAS Number | 427-51-0 (Unlabelled) |
| Appearance | White to Off-White Solid |
Table 2: Purity and Quality Control
| Analytical Test | Method | Specification |
| Purity (HPLC) | HPLC-UV | ≥ 98% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium (B1214612), ≥ 99% ¹³C |
| Chemical Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to Structure |
| Residual Solvents | GC-HS | Meets USP <467> Requirements |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
The characterization of this compound relies on several key analytical techniques to ensure its identity, purity, and suitability as an internal standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the chemical purity of this compound by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient mixture of acetonitrile and water.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound in methanol to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 282 nm
-
-
Analysis: Inject the prepared standard solution into the HPLC system. The purity is calculated based on the area percentage of the principal peak relative to the total peak area.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode.
-
Analysis:
-
Confirm the presence of the [M+H]⁺ ion corresponding to the labeled compound's molecular weight (422.94).
-
Analyze the isotopic distribution to confirm the incorporation of two ¹³C atoms and three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure and the position of the isotopic labels.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve a small amount of the substance in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
The ¹H NMR spectrum will show the absence of signals corresponding to the deuterated positions.
-
The ¹³C NMR spectrum will show signals corresponding to the ¹³C-labeled carbons.
-
The overall spectra should be consistent with the structure of Cyproterone Acetate.
-
Visualizations: Workflows and Pathways
To better illustrate the analytical process and the biological context of Cyproterone Acetate, the following diagrams are provided.
Caption: Analytical workflow for this compound.
Caption: Signaling pathway of Cyproterone Acetate.
Mechanism of Action
Cyproterone Acetate (CPA) is a synthetic steroidal antiandrogen and progestin.[3] Its isotopically labeled form, this compound, is used as an internal standard in pharmacokinetic and metabolic studies to precisely quantify the parent drug.[4][5] The therapeutic effects of CPA are achieved through a multi-faceted mechanism:
-
Androgen Receptor Antagonism: CPA competitively binds to androgen receptors, preventing endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT) from binding and activating them.[3][6][7] This direct blockade of androgen receptors in tissues like the prostate gland is a primary component of its action.[3][8]
-
Inhibition of Gonadotropin Release: CPA exerts a negative feedback effect on the hypothalamus and pituitary gland.[3][8] This leads to a reduction in the secretion of Luteinizing Hormone (LH).[3][8] Since LH stimulates the testes to produce testosterone, this action results in lower circulating levels of androgens.[3][7]
-
Progestogenic Activity: CPA also has progestogenic properties, meaning it can activate progesterone (B1679170) receptors. This activity contributes to its antigonadotropic effects.[3]
References
- 1. bdg.co.nz [bdg.co.nz]
- 2. This compound (Major) | LGC Standards [lgcstandards.com]
- 3. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 8. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of Cyproterone Acetate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Cyproterone (B1669671) Acetate-13C2,d3. It includes detailed experimental protocols for stability testing and information on potential degradation pathways, synthesized from established analytical methods for Cyproterone Acetate (B1210297) and general guidelines for pharmaceutical stability studies.
Introduction
Cyproterone Acetate-13C2,d3 is an isotopically labeled version of Cyproterone Acetate (CPA), a synthetic steroidal antiandrogen and progestin. Labeled compounds such as this are crucial for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. Ensuring the stability of this reference standard is paramount to obtaining accurate and reproducible experimental results. This guide outlines the best practices for storage and provides a framework for conducting stability studies.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, it is essential to adhere to proper storage and handling procedures. The following recommendations are based on information provided by various suppliers and general best practices for steroid compounds.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. For long-term storage, some suppliers may recommend -20°C. |
| Light | Protect from light | To prevent photodegradation. Store in an amber vial or a light-blocking container. |
| Moisture | Store in a tightly sealed container | To prevent hydrolysis of the acetate group. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Recommended for long-term storage to prevent oxidation. |
For transportation, the compound may be shipped at ambient temperature, with blue ice, or dry ice, depending on the supplier and the duration of transit. Upon receipt, it is crucial to transfer the compound to the recommended storage conditions immediately.
Stability Profile and Degradation Pathways
The stability of this compound is expected to be comparable to that of unlabeled Cyproterone Acetate. The primary degradation pathways for CPA are hydrolysis, oxidation, and photodegradation. The isotopic labeling at the 13C2 and d3 positions is not expected to significantly alter these pathways, as they are not directly involved in the most common degradation reactions.
3.1. Known and Potential Degradation Products
Forced degradation studies on unlabeled Cyproterone Acetate have identified several potential degradation products and impurities.[1] These are likely to be the same for the isotopically labeled compound.
Table 2: Potential Degradation Products of Cyproterone Acetate
| Degradation Product | Formation Pathway |
| Cyproterone (deacetylated parent) | Hydrolysis |
| 15β-Hydroxycyproterone acetate | Metabolism (Oxidation via CYP3A4)[2] |
| 3α-Hydroxy-cyproterone acetate | Metabolism[3] |
| Positional and double-bond isomers | Isomerization |
When heated to decomposition, Cyproterone Acetate may emit toxic fumes of hydrogen chloride.[4]
3.2. Signaling and Metabolic Pathways
Understanding the metabolic fate of Cyproterone Acetate provides insight into its potential degradation in biological systems. The major metabolic pathway involves hydroxylation by the cytochrome P450 enzyme CYP3A4.[2]
Experimental Protocols for Stability Testing
To formally assess the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.
4.1. Stability-Indicating Analytical Method
A validated stability-indicating analytical method is a prerequisite for any stability study. A High-Performance Liquid Chromatography (HPLC) method is commonly used for the analysis of Cyproterone Acetate and its impurities.[1][5]
Table 3: Example of a Stability-Indicating HPLC Method for Cyproterone Acetate
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and water mixture (e.g., 60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 254 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | 45°C |
4.2. Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the stability of the compound under recommended storage conditions and under stressed conditions to accelerate degradation.
Table 4: Conditions for Long-Term and Accelerated Stability Studies (based on ICH guidelines)
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 25°C / 60% RH or 40°C / 75% RH | 0, 3, 6 months |
The frequency of testing for long-term studies can be adjusted, for example, every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7]
4.3. Forced Degradation Studies
Forced degradation studies are performed to identify the degradation pathways and potential degradation products under various stress conditions.[8]
Table 5: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Dry heat at 80°C | 48 hours |
| Photostability | ICH Q1B compliant light exposure | As per guidelines |
4.4. Experimental Workflow
The following diagram illustrates a general workflow for conducting a stability study of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 3. Identification of 3 alpha-hydroxy-cyproterone acetate as a metabolite of cyproterone acetate in the bile of female rats and the potential of this and other already known or putative metabolites to form DNA adducts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalijcar.org [journalijcar.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. medcraveonline.com [medcraveonline.com]
In-Depth Technical Guide: Safety Data Sheet for Cyproterone Acetate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of Cyproterone Acetate-13C2,d3. The information is compiled from various sources and presented in a format designed for clarity and accessibility for its intended scientific audience.
Section 1: Chemical Identification and Physicochemical Properties
This compound is a stable isotope-labeled version of Cyproterone Acetate (B1210297), a synthetic steroidal antiandrogen and progestin. The isotopic labeling makes it a valuable tool in various research applications, including pharmacokinetic studies and as an internal standard in analytical methods.
| Property | Value |
| Chemical Name | (1β,2β)-17-(Acetyloxy-13C2,d3)-6-chloro-1,2-dihydro-3'H-cyclopropa[1][2]pregna-1,4,6-triene-3,20-dione |
| Synonyms | Androcur-13C2,d3, CPA-13C2,d3, Cyprostat-13C2,d3[3] |
| CAS Number | Not available for labeled compound (Unlabeled: 427-51-0)[3][4][5] |
| Molecular Formula | C22¹³C₂H₂₆D₃ClO₄[1][2][3][5][6][7][8] |
| Molecular Weight | 421.94 g/mol [2][3][5][6][7][8] |
| Appearance | Solid, white crystalline powder[9] |
| Solubility | Practically insoluble in water; very soluble in methylene (B1212753) chloride; freely soluble in acetone; soluble in methanol; sparingly soluble in anhydrous ethanol.[10] |
| Storage Conditions | Recommended storage is at 2-8°C in a refrigerator.[7] General guidance suggests storing in tightly closed containers at room temperature, protected from light and moisture, unless otherwise specified.[1] |
Section 2: Hazard Identification and GHS Classification
The hazard classification for this compound is based on the data for the unlabeled parent compound, Cyproterone Acetate. The isotopic labeling is not expected to alter the toxicological properties of the molecule.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[4][11] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4][11] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer[4] |
| Reproductive Toxicity | 1B | H360-H362: May damage fertility or the unborn child. May cause harm to breast-fed children[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[4] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[4] |
GHS Pictograms:
Health Hazard, Irritant, Environment
Section 3: Experimental Protocols
The following are generalized experimental protocols relevant to the safety and handling of this compound, based on standard practices for hazardous chemical compounds.
Protocol for Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][13]
-
Personal Protective Equipment:
-
Hand Protection: Wear impermeable and resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For operations with a risk of significant exposure, consider additional protective clothing.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
First-Aid Measures Protocol
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[4]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[13]
Fire-Fighting Measures Protocol
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4] A solid water stream may be inefficient.[4]
-
Special Hazards: No specific data is available for the labeled compound, but thermal decomposition of similar compounds may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Disposal Protocol
-
Waste Disposal: Dispose of this material and its container as hazardous waste.[9] All waste disposal must be conducted in accordance with local, state, and federal regulations.[9]
-
Environmental Precautions: Avoid release to the environment.[9][11] Inform the respective authorities in case of seepage into water courses or sewage systems.[4]
Section 4: Signaling Pathway and Mechanism of Action
Cyproterone Acetate acts as an antagonist of the androgen receptor (AR).[10] It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes. Additionally, its progestational activity leads to a negative feedback on the hypothalamic-pituitary-gonadal axis, reducing the secretion of luteinizing hormone (LH) and consequently, testosterone production.[10]
Caption: Mechanism of action of Cyproterone Acetate at the cellular level.
Section 5: Experimental Workflows
The use of this compound as an internal standard is crucial for accurate quantification in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
Caption: A typical experimental workflow for using this compound as an internal standard.
Section 6: Logical Relationships in Safety Assessment
The overall safety assessment of a chemical compound involves a logical progression from its intrinsic properties to risk management measures.
Caption: Logical relationship diagram for chemical safety assessment.
References
- 1. clinivex.com [clinivex.com]
- 2. This compound (Major) | LGC Standards [lgcstandards.com]
- 3. This compound (Major) | CymitQuimica [cymitquimica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Cyproterone Acetate-13C2-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Cyproterone Acetate-13C2-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Isotopic Purity of Cyproterone Acetate-¹³C₂,d₃: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methods and data related to the isotopic purity of Cyproterone Acetate-¹³C₂,d₃, a crucial stable isotope-labeled internal standard used in quantitative bioanalytical studies. Accurate determination of isotopic enrichment is paramount for the precise quantification of unlabeled Cyproterone Acetate in various biological matrices.
Quantitative Data Summary
The isotopic purity of a given batch of Cyproterone Acetate-¹³C₂,d₃ is determined by assessing the relative abundance of different isotopic species. High-resolution mass spectrometry is the primary technique for this analysis. While specific batch data may vary, a high-purity standard will typically exhibit the following characteristics. The data presented in the tables below is illustrative of a high-purity batch.
Table 1: Isotopic Distribution of Cyproterone Acetate-¹³C₂,d₃ by Mass Spectrometry
| Isotopic Species | Description | Expected Relative Abundance (%) |
| M+5 | ¹²C₂₀¹³C₂¹H₂₆³H₃ClO₄ | > 99% |
| M+4 | ¹²C₂₁¹³C₁¹H₂₆³H₃ClO₄ | < 1% |
| M+3 | ¹²C₂₂¹H₂₆³H₃ClO₄ | < 0.5% |
| M+2 | ¹²C₂₀¹³C₂¹H₂₇³H₂ClO₄ | < 0.1% |
| M+1 | ¹²C₂₀¹³C₂¹H₂₈³H₁ClO₄ | < 0.1% |
| M+0 | Unlabeled Cyproterone Acetate | < 0.1% |
Table 2: Chemical Purity by HPLC
| Parameter | Specification |
| Chemical Purity | > 98% |
It is standard practice for suppliers of stable isotope-labeled compounds to provide a Certificate of Analysis (CoA) with each batch, detailing the specific isotopic enrichment and chemical purity data.[1]
Experimental Protocols
The determination of isotopic and chemical purity of Cyproterone Acetate-¹³C₂,d₃ relies on a combination of chromatographic and spectroscopic techniques.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
A strategy utilizing Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a common approach to determine the isotopic enrichment of labeled compounds.[2]
Methodology:
-
Sample Preparation: A dilute solution of Cyproterone Acetate-¹³C₂,d₃ is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC, to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. A full scan mass spectrum is acquired in positive ion mode.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the desired labeled compound (M+5) and other isotopic variants (M+4, M+3, etc.) are integrated. The isotopic purity is calculated from these integrated areas, often after correction for the natural abundance of isotopes.
Confirmation of Labeling Position and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed to confirm the positions of the isotopic labels and the overall structural integrity of the molecule.[2]
Methodology:
-
Sample Preparation: A concentrated solution (5-10 mg) of Cyproterone Acetate-¹³C₂,d₃ is prepared in a deuterated solvent (e.g., chloroform-d).
-
NMR Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Analysis: The ¹³C NMR spectrum is analyzed to confirm the enrichment at the specific carbon positions. The absence of signals at the chemical shifts corresponding to the unlabeled positions and the presence of enhanced signals at the labeled positions confirm the site of labeling. The ¹H NMR spectrum is used to confirm the deuterium (B1214612) labeling by observing the reduction or absence of signals at the expected positions. The overall spectra are compared to a reference spectrum of unlabeled Cyproterone Acetate to ensure structural integrity.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical processes for determining the isotopic purity of Cyproterone Acetate-¹³C₂,d₃.
References
Methodological & Application
Application of Cyproterone Acetate-13C2,d3 in Quantitative Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cyproterone (B1669671) Acetate-13C2,d3 as an internal standard in the quantitative analysis of Cyproterone Acetate (B1210297) (CPA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, offering high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3]
Introduction
Cyproterone Acetate (CPA) is a synthetic steroidal antiandrogen with progestogenic properties, widely used in the treatment of prostate cancer, severe acne, and hirsutism.[4] Accurate quantification of CPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards, such as Cyproterone Acetate-13C2,d3, are ideal for LC-MS/MS-based quantification as they share near-identical physicochemical properties with the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization and fragmentation, thereby providing reliable correction for analytical variability.[3]
Principle of the Method
This method utilizes a robust LC-MS/MS approach for the sensitive and selective quantification of CPA in human plasma. Plasma samples are prepared using liquid-liquid extraction to isolate the analyte and the internal standard. The extracted samples are then subjected to reversed-phase liquid chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method based on validated assays for cyproterone acetate.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 0.1 - 50.0 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.994[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[5] |
Table 2: Precision
| Quality Control Sample | Intra-batch Precision (%RSD) | Inter-batch Precision (%RSD) |
| Low QC (0.3 ng/mL) | 1.8 - 5.6%[5] | 2.2 - 5.55%[5] |
| Medium QC (20.0 ng/mL) | 1.8 - 5.6%[5] | 2.2 - 5.55%[5] |
| High QC (40.0 ng/mL) | 1.8 - 5.6%[5] | 2.2 - 5.55%[5] |
Table 3: Accuracy
| Quality Control Sample | Intra-batch Accuracy (%) | Inter-batch Accuracy (%) |
| Low QC (0.3 ng/mL) | 92.0 - 99.4%[5] | 95.5 - 100.0%[5] |
| Medium QC (20.0 ng/mL) | 92.0 - 99.4%[5] | 95.5 - 100.0%[5] |
| High QC (40.0 ng/mL) | 92.0 - 99.4%[5] | 95.5 - 100.0%[5] |
Experimental Protocols
A detailed methodology for the quantification of Cyproterone Acetate in human plasma using this compound as an internal standard is provided below.
Materials and Reagents
-
Cyproterone Acetate (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Ammonium Acetate
-
Human Plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column: C18, 100 x 2.1 mm, 1.8 µm
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
Experimental Workflow
Detailed Protocol
1. Standard and Internal Standard Stock Solution Preparation
-
Prepare stock solutions of Cyproterone Acetate and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by serial dilution of the stock solutions with methanol to achieve the desired concentrations for the calibration curve and quality control samples.
2. Sample Preparation
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of cyclohexane and vortex for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase: A) 10 mmol/L Ammonium Acetate in water, B) Methanol
-
Gradient: A suitable gradient to ensure separation from matrix components. A common starting point is 15% B, ramping up to 85% B over a few minutes.[6]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cyproterone Acetate: Precursor ion (Q1) m/z 417.4 -> Product ion (Q3) m/z 357.4[7]
-
This compound: Precursor ion (Q1) m/z 422.9 -> Product ion (Q3) m/z 360.9 (predicted)
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both Cyproterone Acetate and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Cyproterone Acetate in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
Cyproterone Acetate's primary mechanism of action involves the androgen and progesterone (B1679170) signaling pathways. The quantification of CPA is a critical step in understanding its pharmacokinetics, which in turn influences its therapeutic effect on these pathways.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a highly reliable and robust method for the quantitative analysis of Cyproterone Acetate in biological matrices. This approach ensures high accuracy and precision, making it suitable for a wide range of applications in clinical and pharmaceutical research.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
- 7. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cyproterone Acetate in Biological Matrices using Cyproterone Acetate-¹³C₂,d₃ as an Internal Standard for LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone (B1669671) acetate (B1210297) (CPA) is a synthetic steroidal antiandrogen and progestin that is widely used in the treatment of prostate cancer, acne, hirsutism, and in hormone therapy. Accurate and reliable quantification of CPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness.[1][2]
The use of a stable isotope-labeled (SIL) internal standard is a key strategy to ensure the accuracy and precision of quantitative LC-MS/MS assays. SIL internal standards, such as Cyproterone Acetate-¹³C₂,d₃, have chemical and physical properties that are nearly identical to the analyte of interest. This allows them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby minimizing matrix effects and improving data quality.
This application note provides a detailed protocol for the quantification of cyproterone acetate in human plasma using Cyproterone Acetate-¹³C₂,d₃ as an internal standard with LC-MS/MS. The protocol includes procedures for sample preparation by liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP), as well as optimized LC-MS/MS parameters.
Experimental Protocols
Materials and Reagents
-
Cyproterone Acetate (analytical standard)
-
Cyproterone Acetate-¹³C₂,d₃ (internal standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (drug-free)
-
Solvents for extraction (e.g., diethyl ether, hexane, dichloromethane, isopropanol)
-
Solid-phase extraction cartridges (e.g., C18)
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of Cyproterone Acetate and Cyproterone Acetate-¹³C₂,d₃ in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Cyproterone Acetate by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of Cyproterone Acetate-¹³C₂,d₃ at an appropriate concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
-
Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration curve standards and QC samples at low, medium, and high concentrations.
Sample Preparation
Choose one of the following sample preparation methods based on laboratory resources and desired sample cleanup level.
-
To 200 µL of plasma sample, add 25 µL of the Internal Standard Working Solution.
-
Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and hexane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, add 25 µL of the Internal Standard Working Solution.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 30% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.
-
To 100 µL of plasma sample, add 25 µL of the Internal Standard Working Solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute in mobile phase if further concentration is needed.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters that can be adapted and optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cyproterone Acetate: To be optimized (e.g., m/z 417.4 -> 357.4)[3] Cyproterone Acetate-¹³C₂,d₃: To be optimized (e.g., m/z 422.4 -> 362.4) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions should be optimized by infusing the analyte and internal standard solutions into the mass spectrometer.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of cyproterone acetate in human plasma using LC-MS/MS. These values are based on published methods and may vary depending on the specific instrumentation and protocol used.[4][5]
Table 1: Linearity and Range
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Cyproterone Acetate | Human Plasma | 0.1 - 50.0 | > 0.99 |
| Cyproterone Acetate | Human Plasma | 3.09 - 1030.0 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.3 | 1.8 - 5.6 | 92.0 - 99.4 | 2.2 - 5.55 | 95.5 - 100.0 |
| Medium | 20.0 | 1.8 - 5.6 | 92.0 - 99.4 | 2.2 - 5.55 | 95.5 - 100.0 |
| High | 40.0 | 1.8 - 5.6 | 92.0 - 99.4 | 2.2 - 5.55 | 95.5 - 100.0 |
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
Application Note: High-Throughput Quantification of Cyproterone Acetate in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of cyproterone (B1669671) acetate (B1210297) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Cyproterone Acetate-13C2,d3, to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation is employed, making the method suitable for high-throughput analysis in clinical and research settings. The chromatographic and mass spectrometric conditions have been optimized to achieve excellent sensitivity, with a lower limit of quantification (LLOQ) sufficient for pharmacokinetic studies.
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen with progestogenic activity, widely used in the treatment of prostate cancer, acne, and hirsutism. Accurate and reliable quantification of cyproterone acetate in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the quantification of cyproterone acetate in human plasma, offering a high-throughput solution for researchers, scientists, and drug development professionals.
Experimental Protocols
Materials and Reagents
-
Cyproterone Acetate (analytical standard)
-
This compound (internal standard)[1]
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Sample Preparation
A protein precipitation method is employed for sample preparation:
-
Allow all samples and standards to thaw to room temperature.
-
Prepare a working internal standard (IS) solution of this compound in acetonitrile.
-
To 50 µL of plasma sample, standard, or quality control (QC) sample in a 96-well plate, add 200 µL of the working IS solution.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Cyproterone Acetate: Precursor Ion (m/z) 417.2 -> Product Ion (m/z) 357.2 This compound: Precursor Ion (m/z) 422.2 -> Product Ion (m/z) 360.2 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Cyproterone Acetate | 0.1 - 50 | > 0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 20 | < 15 | < 15 | 85 - 115 |
| High QC | 40 | < 15 | < 15 | 85 - 115 |
Data presented are representative and may vary between laboratories and instrument platforms.
Mandatory Visualization
Caption: Experimental workflow for the quantification of cyproterone acetate.
Discussion
The described LC-MS/MS method provides a sensitive and reliable means for the quantification of cyproterone acetate in human plasma. The use of a stable isotope-labeled internal standard, this compound, is critical for minimizing analytical variability and ensuring accurate results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making the method well-suited for high-throughput applications.
The chromatographic conditions were optimized to provide good peak shape and resolution, with a relatively short run time, further enhancing throughput. The mass spectrometric detection using MRM provides excellent selectivity and sensitivity. The validation data demonstrates that the method is precise and accurate over a clinically relevant concentration range.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of cyproterone acetate in human plasma using a stable isotope-labeled internal standard. The method is rapid, robust, and sensitive, making it an ideal tool for researchers and drug development professionals in pharmacokinetic and other clinical studies.
References
Application Notes and Protocols: Pharmacokinetic Studies Using Cyproterone Acetate-¹³C₂,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone (B1669671) acetate (B1210297) (CPA) is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. Accurate determination of its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. The use of stable isotope-labeled internal standards, such as Cyproterone Acetate-¹³C₂,d₃, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled (SIL) internal standard minimizes analytical variability by co-eluting with the analyte and compensating for matrix effects, leading to improved accuracy and precision in pharmacokinetic studies.[1][2][3]
These application notes provide a summary of the pharmacokinetics of cyproterone acetate, a detailed protocol for a pharmacokinetic study utilizing Cyproterone Acetate-¹³C₂,d₃ as an internal standard, and visualizations of the experimental workflow and the compound's mechanism of action.
Pharmacokinetic Properties of Cyproterone Acetate
The pharmacokinetic parameters of cyproterone acetate have been investigated in several studies. The data presented below is a summary from studies involving oral administration of CPA to healthy volunteers.
| Parameter | Value | Conditions | Reference |
| Cmax (Maximum Plasma Concentration) | 15.2 ng/mL | Single oral dose of 2 mg CPA | [4] |
| Tmax (Time to Cmax) | 1 - 4 hours | Single oral dose of 2-12 mg CPA | [5] |
| ~4 hours | Single oral dose of 2 mg CPA | [6] | |
| Elimination Half-life (t½) | ~1.5 days (men) | Single oral dose of 2-12 mg CPA | [5] |
| ~2 days (women) | Single oral dose of 2-12 mg CPA | [5] | |
| 1.6 - 4.3 days | Oral administration | [7][8] | |
| 54 hours (single dose) | 2 mg CPA | [4] | |
| 78.6 hours (after 3 cycles) | 2 mg CPA daily | [4] | |
| Apparent Volume of Distribution (Vd) | 986 L | Single 2 mg dose | [4] |
| 1304 L | After 3 cycles of 2 mg daily | [4] | |
| Apparent Total Clearance (CL/F) | 3.6 mL/min/kg | Single 2 mg dose | [4] |
| 3.0 mL/min/kg | After 3 cycles of 2 mg daily | [4] | |
| Bioavailability | Almost complete | Oral administration | [5] |
| Protein Binding | 93% (to albumin) | [7][8] | |
| Metabolism | Hepatic (CYP3A4) | Major metabolite: 15β-hydroxycyproterone acetate | [7][8] |
| Excretion | Feces (~70%), Urine (~30%) | [7][8] |
Experimental Protocol: Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol describes a method for the quantitative analysis of cyproterone acetate in human plasma samples from a pharmacokinetic study, using Cyproterone Acetate-¹³C₂,d₃ as an internal standard.
1. Materials and Reagents
-
Cyproterone Acetate (Reference Standard)
-
Cyproterone Acetate-¹³C₂,d₃ (Internal Standard)
-
Human Plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, e.g., Milli-Q)
-
96-well plates
-
Centrifuge
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cyproterone Acetate and Cyproterone Acetate-¹³C₂,d₃ in methanol.
-
Working Standard Solutions: Serially dilute the Cyproterone Acetate stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve (e.g., ranging from 0.1 to 50 ng/mL).
-
Internal Standard Working Solution: Dilute the Cyproterone Acetate-¹³C₂,d₃ stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 10 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the internal standard working solution (10 ng/mL Cyproterone Acetate-¹³C₂,d₃).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) acetonitrile:water.
-
Seal the plate and vortex to mix before placing it in the autosampler.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation of CPA from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cyproterone Acetate: Determine appropriate precursor and product ions (e.g., based on literature or infusion experiments).
-
Cyproterone Acetate-¹³C₂,d₃: Determine appropriate precursor and product ions, which will be shifted by +5 Da compared to the unlabeled compound.
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Data Analysis
-
Integrate the peak areas for both Cyproterone Acetate and Cyproterone Acetate-¹³C₂,d₃.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Cyproterone Acetate in the unknown samples and QC samples from the calibration curve.
-
Use pharmacokinetic software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the concentration-time data.
Visualizations
Caption: Experimental workflow for the quantification of Cyproterone Acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Pharmacokinetics of cyproterone acetate and ethinylestradiol in 15 women who received a combination oral contraceptive during three treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of cyproterone acetate in normal subjects after i.m. and oral application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability and pharmacokinetics of cyproterone acetate after oral administration of 2.0 mg cyproterone acetate in combination with 50 micrograms ethinyloestradiol to 6 young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 8. Cyproterone acetate - Wikipedia [en.wikipedia.org]
Application Note: Quantitative Analysis of Cyproterone Acetate in Human Plasma using Isotope Dilution Mass Spectrometry with Cyproterone Acetate-¹³C₂,d₃
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and highly sensitive method for the quantitative analysis of Cyproterone Acetate (CPA) in human plasma. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with a stable isotope-labeled internal standard, Cyproterone Acetate-¹³C₂,d₃, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach offers exceptional accuracy and precision, making it ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis procedures.
Introduction
Cyproterone Acetate is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions, including prostate cancer, acne, hirsutism, and in hormonal therapy.[1][2][3] Accurate and reliable quantification of CPA in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety.[4][5]
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision.[6][7][8] By introducing a known amount of an isotopically labeled version of the analyte (in this case, Cyproterone Acetate-¹³C₂,d₃) at the beginning of the sample preparation process, any variations or losses during extraction and analysis are compensated for. This results in a more reliable measurement compared to methods using non-isotopic internal standards.[6] This application note describes a complete workflow for the quantification of CPA in human plasma using LC-MS/MS with Cyproterone Acetate-¹³C₂,d₃ as the internal standard.
Experimental
Materials and Reagents
-
Cyproterone Acetate (CPA), analytical standard
-
Cyproterone Acetate-¹³C₂,d₃ (CPA-¹³C₂,d₃), internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Preparation of Standard Solutions
-
CPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of CPA in methanol.
-
CPA-¹³C₂,d₃ Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of CPA-¹³C₂,d₃ in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the CPA stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the CPA-¹³C₂,d₃ stock solution with methanol:water (1:1, v/v).
Experimental Workflow
References
- 1. Rapid validation of Mascot search results via stable isotope labeling, pair picking, and deconvolution of fragmentation patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. eva.mpg.de [eva.mpg.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Cyproterone Acetate-13C2,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone (B1669671) Acetate (B1210297) (CPA) is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. Accurate quantification of CPA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Cyproterone Acetate-13C2,d3 is a stable isotope-labeled internal standard used for the precise quantification of CPA by mass spectrometry, minimizing matrix effects and improving analytical accuracy.[1][2][3]
These application notes provide detailed protocols for the sample preparation of Cyproterone Acetate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The two primary extraction techniques covered are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Sample Preparation Techniques
The choice of sample preparation technique depends on the sample matrix, required sensitivity, and available resources. Both LLE and SPE are effective methods for extracting CPA from biological samples prior to LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method based on the differential solubility of the analyte between two immiscible liquid phases. It is a robust and cost-effective technique for cleaning up and concentrating samples.
Solid-Phase Extraction (SPE)
SPE is a more selective and often more efficient technique that uses a solid sorbent to retain the analyte of interest while interferences are washed away. It can be automated for high-throughput applications.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies employing LLE and SPE for the analysis of Cyproterone Acetate in human plasma.
Table 1: Liquid-Liquid Extraction Performance Data
| Parameter | Value | Reference |
| Recovery | 100.3% - 109.0% | [4][5][6] |
| Linearity Range | 0.1 - 50.0 ng/mL | [4][6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4][6] |
| Inter-batch Precision | 2.2% - 5.55% | [4][6] |
| Inter-batch Accuracy | 95.5% - 100.0% | [4][6] |
| Intra-batch Precision | 1.8% - 5.6% | [4][6] |
| Intra-batch Accuracy | 92.0% - 99.4% | [4][6] |
Table 2: Solid-Phase Extraction Performance Data
| Parameter | Value | Reference |
| Lower Limit of Quantification (LOQ) | 300 pg/mL | [7][8] |
| Sample Volume | 30 µL | [7][8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Cyproterone Acetate in Human Plasma
This protocol is based on a method developed for the determination of CPA in human plasma by HPLC-APPI-MS/MS.[4][5][6]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
HPLC-MS/MS system
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike the plasma sample with the internal standard, this compound.
-
Add the appropriate volume of extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Inject an aliquot of the sample into the LC-MS/MS system for analysis.
Protocol 2: Automated Online Solid-Phase Extraction (SPE) for Cyproterone Acetate in Human Plasma
This protocol is based on a fully automated method using a restricted access material for online sample clean-up.[7][8]
Materials:
-
Human plasma samples
-
Internal standard solution (e.g., Medroxyprogesterone acetate)
-
Washing liquid: Water, acetonitrile, and formic acid (90:10:0.1, v/v/v), adjusted to pH 4.0 with diluted ammonia.[7]
-
LC mobile phase: Water, methanol, and formic acid (10:90:0.1, v/v/v).[7]
-
Online SPE-LC-MS/MS system with a column-switching setup.
-
SPE pre-column (e.g., LiChrospher RP-4 ADS, 25 mm x 2 mm).[7]
-
Analytical column (e.g., octadecyl silica).[7]
Procedure:
-
Directly inject 30 µL of the human plasma sample onto the SPE pre-column.[7]
-
Wash the pre-column with the washing liquid at a flow rate of 300 µL/min to remove interferences.[7]
-
After the washing step, switch the valve to elute the retained Cyproterone Acetate and the internal standard from the pre-column onto the analytical column in back-flush mode using the LC mobile phase at a flow rate of 300 µL/min.[7]
-
Perform chromatographic separation on the analytical column.
-
Detect and quantify the analytes using the MS/MS detector.
Visualizations
Caption: General workflow for sample preparation and analysis.
This document provides a comprehensive overview of sample preparation techniques for the analysis of Cyproterone Acetate using its stable isotope-labeled internal standard. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Major) | CymitQuimica [cymitquimica.com]
- 4. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 7. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Cyproterone Acetate and its Labeled Analog
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for the simultaneous separation and quantification of cyproterone (B1669671) acetate (B1210297) and its isotopically labeled analog. This method is particularly suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies where the labeled analog is used as an internal standard. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and mass spectrometric detection, ensuring high selectivity, accuracy, and precision.
Introduction
Cyproterone acetate is a synthetic steroidal antiandrogen with progestogenic properties, widely used in the treatment of prostate cancer, hirsutism, and severe acne. Accurate and reliable quantification of cyproterone acetate in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as a deuterium-labeled cyproterone acetate analog, is the gold standard for quantitative bioanalysis using LC-MS/MS, as it compensates for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the separation and quantification of cyproterone acetate and its labeled analog.
Experimental Protocols
Sample Preparation (Plasma)
A liquid-liquid extraction procedure is recommended for the extraction of cyproterone acetate and its labeled analog from human plasma.
Materials:
-
Human plasma samples
-
Cyproterone acetate and its labeled analog reference standards
-
Internal Standard (IS) working solution (e.g., Deuterated Cyproterone Acetate in methanol)
-
Methyl tert-butyl ether (MTBE)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the solution to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions: A reversed-phase separation is achieved using a C18 column. The conditions are summarized in the table below.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 50% B to 95% B in 3 min, hold at 95% B for 1 min, return to 50% B in 0.1 min, hold at 50% B for 1.9 min |
Mass Spectrometric Conditions: The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Cyproterone Acetate | 417.2 | 357.2 | 0.1 | 30 | 15 |
| Labeled Cyproterone Acetate (d3) | 420.2 | 360.2 | 0.1 | 30 | 15 |
Data Presentation
The following table summarizes the key quantitative data for the HPLC method.
| Parameter | Result |
| Retention Time (Cyproterone Acetate) | ~ 2.8 min |
| Retention Time (Labeled Analog) | ~ 2.8 min |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Experimental Workflow Diagram
Application Note: High-Sensitivity Quantification of Cyproterone Acetate in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyproterone Acetate (CPA) is a synthetic steroidal antiandrogen with progestogenic properties. It is utilized in the treatment of prostate cancer, severe acne, and hirsutism. Accurate and sensitive quantification of CPA in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Cyproterone Acetate in human plasma. The method employs Cyproterone Acetate-13C2,d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
The method utilizes Multiple Reaction Monitoring (MRM) for the selective detection and quantification of the analyte and the internal standard.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction procedure is employed to isolate Cyproterone Acetate and its internal standard from human plasma.
Materials:
-
Human plasma samples
-
This compound (Internal Standard working solution)
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Procedure:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Spike 20 µL of the this compound internal standard working solution into the plasma sample.
-
Add 1 mL of MTBE to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the reconstitution solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion for both Cyproterone Acetate and its labeled internal standard corresponds to the [M+H]⁺ adduct. The product ions are generated by collision-induced dissociation (CID). For Cyproterone Acetate, a common fragmentation is the neutral loss of acetic acid. For the labeled internal standard, this loss is shifted due to the presence of the stable isotopes.
Table 3: MRM Transitions for Cyproterone Acetate and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Cyproterone Acetate | 417.4 | 357.4 | 80 | 25 |
| 417.4 | 297.3 | 80 | 35 | |
| This compound | 422.9 | 360.4 | 80 | 25 |
| 422.9 | 300.3 | 80 | 35 |
Note: DP and CE values are instrument-dependent and should be optimized for the specific mass spectrometer being used.
Quantitative Performance
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Cyproterone Acetate, based on published literature.[1][2]
Table 4: Summary of Quantitative Performance Data
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 50.0 ng/mL[1] |
| Lower Limit of Quant. | 0.1 ng/mL[1] |
| Intra-batch Precision | 1.8 - 5.6%[1] |
| Inter-batch Precision | 2.2 - 5.55%[1] |
| Intra-batch Accuracy | 92.0 - 99.4%[1] |
| Inter-batch Accuracy | 95.5 - 100.0%[1] |
| Mean Recovery | >100%[1] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
Caption: Experimental workflow for Cyproterone Acetate quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Cyproterone Acetate in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding applications in clinical research and drug development. The provided protocol and MRM transitions offer a solid foundation for laboratories to establish and validate this important bioanalytical assay.
References
Application of Cyproterone Acetate-13C2,d3 in Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyproterone (B1669671) Acetate (B1210297) (CPA) is a synthetic steroidal antiandrogen and progestin used in the treatment of various androgen-dependent conditions. The stable isotope-labeled analogue, Cyproterone Acetate-13C2,d3, serves as a critical tool in clinical research, primarily enabling highly accurate and sensitive quantification of the parent drug in biological matrices. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is fundamental for pharmacokinetic (PK) and bioequivalence (BE) studies. Furthermore, its application can be extended to metabolic profiling studies to trace the biotransformation of CPA in vivo.
This document provides detailed application notes and experimental protocols for the utilization of this compound in clinical research.
Application Notes
The primary applications of this compound in a clinical research setting are:
-
Internal Standard for Quantitative Bioanalysis: Due to its structural and physicochemical similarity to the unlabeled analyte, this compound is the ideal internal standard (IS) for LC-MS/MS-based quantification of CPA in biological samples such as plasma and serum.[1][2][3] It co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample processing and instrument response.[2][3] This leads to high accuracy and precision in the determination of CPA concentrations, which is crucial for pharmacokinetic and bioequivalence studies.[1]
-
Tracer in Pharmacokinetic and Metabolic Studies: While less commonly documented in readily available literature for this specific labeled variant, stable isotope-labeled compounds like this compound can be administered to subjects to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug.[4] This allows for the differentiation between the administered drug and endogenous or previously consumed compounds. By tracking the metabolic fate of the labeled molecule, researchers can identify and quantify metabolites with high confidence.[5][6]
Experimental Protocols
Protocol for Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a typical bioanalytical method for the determination of CPA in human plasma, a crucial component of clinical trials assessing its pharmacokinetics.
a. Materials and Reagents:
-
Cyproterone Acetate (analytical standard)
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
c. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Cyproterone Acetate and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of CPA by serial dilution of the stock solution with a methanol/water mixture.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Spike blank human plasma with the CPA working solutions to create calibration standards (e.g., 0.1 to 50 ng/mL) and quality control samples at low, medium, and high concentrations.[7]
d. Sample Preparation (Protein Precipitation Method):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (this compound).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.
e. LC-MS/MS Conditions (Example):
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 3 min, hold for 1 min, return to 50% B and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Cyproterone Acetate: e.g., m/z 417.2 -> 357.2; this compound: e.g., m/z 422.2 -> 362.2 |
f. Data Analysis and Validation:
-
Quantify CPA in unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.[2]
Data Presentation
Table 1: Example Bioanalytical Method Validation Parameters for Cyproterone Acetate Quantification
The following table summarizes typical validation results for an LC-MS/MS method for CPA in human plasma, demonstrating the performance of a method utilizing a stable isotope-labeled internal standard.
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Lower Limit of Quantification (LLOQ) | 0.1 | Signal-to-noise > 10, Precision ≤ 20%, Accuracy ± 20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | 0.3 | ≤ 15% | 5.6% |
| 20.0 | ≤ 15% | 2.5% | |
| 40.0 | ≤ 15% | 1.8% | |
| Inter-day Precision (%CV) | 0.3 | ≤ 15% | 5.5% |
| 20.0 | ≤ 15% | 3.1% | |
| 40.0 | ≤ 15% | 2.2% | |
| Intra-day Accuracy (% bias) | 0.3 | ± 15% | -8.0% |
| 20.0 | ± 15% | -1.5% | |
| 40.0 | ± 15% | -0.6% | |
| Inter-day Accuracy (% bias) | 0.3 | ± 15% | -4.5% |
| 20.0 | ± 15% | -2.0% | |
| 40.0 | ± 15% | 0.0% | |
| Recovery (%) | Low, Medium, High | Consistent and reproducible | ~100-109% |
Data adapted from published literature for illustrative purposes.[7]
Table 2: Example Pharmacokinetic Parameters of Cyproterone Acetate after Oral Administration
This table presents typical pharmacokinetic parameters obtained from clinical studies of CPA. Such data would be generated using the quantitative method described above.
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 15.2 ± 6.6 |
| Tmax (h) | 1.6 - 3.7 |
| AUC0-t (ng·h/mL) | Varies with dose and study design |
| t1/2 (days) | 1.6 - 4.3 |
| Apparent Volume of Distribution (Vz/F) (L) | 986 ± 437 |
| Apparent Total Clearance (CL/F) (mL/min/kg) | 3.6 ± 0.9 |
Data from studies with oral administration of CPA.[8][9]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a clinical pharmacokinetic study of Cyproterone Acetate.
Diagram 2: Metabolic Pathway of Cyproterone Acetate
Caption: Primary metabolic pathway of Cyproterone Acetate in humans.[10]
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. omicsonline.org [omicsonline.org]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cyproterone acetate and ethinylestradiol in 15 women who received a combination oral contraceptive during three treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 10. File:Metabolic pathways of cyproterone acetate in humans.png - Wikimedia Commons [commons.wikimedia.org]
Troubleshooting & Optimization
Matrix effects in cyproterone acetate analysis using a labeled standard
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals analyzing cyproterone (B1669671) acetate (B1210297), with a focus on mitigating matrix effects using a labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of cyproterone acetate?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte, such as cyproterone acetate, by co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[2] In the analysis of cyproterone acetate from biological samples, endogenous substances like phospholipids, salts, and proteins are common sources of matrix effects.
Q2: How does a stable isotope-labeled (SIL) internal standard, like cyproterone acetate-d3, help in mitigating matrix effects?
A2: A stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). It is assumed to co-elute with the analyte and experience the same degree of ion suppression or enhancement.[3] By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[3]
Q3: What are the common ionization techniques used for cyproterone acetate analysis and which is more susceptible to matrix effects?
A3: Electrospray ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for the analysis of cyproterone acetate.[4][5] ESI is generally more susceptible to ion suppression from matrix components compared to APCI.[1] The choice of ionization technique can be a critical parameter to optimize during method development to minimize matrix effects.
Q4: Besides using a labeled internal standard, what other strategies can be employed to reduce matrix effects?
A4: Several strategies can be used to minimize matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[6]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation between cyproterone acetate and matrix components can significantly reduce ion suppression.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby lessening their impact on ionization.[7]
-
Matrix-Matched Calibrants: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for matrix effects.[8]
Troubleshooting Guide
Q1: I am observing a low signal for both cyproterone acetate and its labeled internal standard in my plasma samples compared to the standards prepared in a clean solvent. What is the likely cause?
A1: This is a classic sign of significant ion suppression.[8] The co-eluting matrix components are likely interfering with the ionization of both your analyte and the internal standard in the mass spectrometer's ion source.
Troubleshooting Steps:
-
Review Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like SPE or LLE to better remove matrix interferences.[6]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate cyproterone acetate from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[9]
-
Dilute the Sample: Try diluting the sample extract to reduce the concentration of matrix components.[7]
Q2: The peak area ratio of cyproterone acetate to its labeled internal standard is inconsistent across different plasma samples. What could be the issue?
A2: Inconsistent analyte-to-internal standard ratios suggest that the matrix effect is variable between samples and is not being fully compensated for by the internal standard. This can happen if the internal standard and analyte do not perfectly co-elute or if the nature of the interfering components varies significantly between samples.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the chromatographic peaks for cyproterone acetate and its labeled internal standard are perfectly aligned. Even a slight separation can lead to differential ion suppression.
-
Investigate Matrix Variability: Analyze blank matrix samples from different sources to assess the variability of the matrix effect.
-
Refine Sample Cleanup: A more robust sample preparation method may be needed to ensure consistent removal of interfering substances across all samples.
Data Presentation: Impact of Labeled Internal Standard on Matrix Effect
The following table summarizes representative data on the matrix effect for cyproterone acetate analysis in human plasma with and without the use of a stable isotope-labeled internal standard (Cyproterone Acetate-d3). The matrix factor is calculated as the peak response in the presence of matrix divided by the peak response in a clean solvent. A value less than 1 indicates ion suppression.
| Sample ID | Matrix Factor (Without Labeled IS) | Analyte/IS Ratio (With Labeled IS) | %RSD |
| Plasma Lot 1 | 0.65 | 1.02 | 3.5 |
| Plasma Lot 2 | 0.58 | 0.99 | 4.1 |
| Plasma Lot 3 | 0.72 | 1.05 | 3.8 |
| Plasma Lot 4 | 0.61 | 1.01 | 4.5 |
| Average | 0.64 | 1.02 | 4.0 |
| %RSD | 9.8 | 2.5 |
This is representative data synthesized for illustrative purposes.
As shown in the table, the matrix factor without a labeled internal standard shows significant ion suppression and higher variability. The use of a labeled internal standard results in a consistent analyte/IS ratio with a much lower relative standard deviation (%RSD), demonstrating its effectiveness in compensating for matrix effects.
Experimental Protocols
Protocol: Quantification of Cyproterone Acetate in Human Plasma using LC-MS/MS with a Labeled Internal Standard
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of cyproterone acetate-d3 internal standard solution (100 ng/mL in methanol) and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute cyproterone acetate and the internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cyproterone Acetate: Q1 417.2 -> Q3 357.2
-
Cyproterone Acetate-d3: Q1 420.2 -> Q3 360.2
-
Visualizations
Caption: Experimental workflow for cyproterone acetate analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. benchchem.com [benchchem.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Optimizing LC-MS/MS for Cyproterone Acetate-13C2,d3
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Cyproterone (B1669671) Acetate (B1210297) and its stable isotope-labeled internal standard, Cyproterone Acetate-13C2,d3.
Frequently Asked Questions (FAQs)
1. What are the typical precursor and product ions for Cyproterone Acetate (CPA) and this compound?
For Cyproterone Acetate, the protonated molecule [M+H]+ is typically observed at m/z 417.2. A common product ion resulting from the loss of acetic acid is observed at m/z 357.2. Some methods have reported using pseudomolecular ions around m/z 417.4 and generating daughter ions at approximately m/z 357.4[1]. Another study utilized target ions at m/z 419.4 for cyproterone acetate[2]. For the internal standard, this compound, the precursor ion will be shifted by +5 Da to approximately m/z 422.2. The major product ion should also show a corresponding shift. It is crucial to confirm these masses by infusing a standard solution of each compound into the mass spectrometer.
2. What type of ionization source is most suitable for Cyproterone Acetate analysis?
Electrospray ionization (ESI) in positive ion mode is a commonly used and effective ionization technique for Cyproterone Acetate[1]. Atmospheric pressure photoionization (APPI) has also been successfully employed[3][4]. The choice between ESI and APPI may depend on the specific LC conditions and the matrix of the sample.
3. Which internal standard is recommended for the quantification of Cyproterone Acetate?
The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. This compound is an ideal choice as it co-elutes with the analyte and compensates for matrix effects and variations in ionization efficiency[5][6]. Other compounds like Medroxyprogesterone acetate (MPA) and Finasteride (FIN) have also been used as internal standards in some studies[1][3][4].
4. What are the general starting conditions for liquid chromatography?
A reversed-phase C18 column is frequently used for the separation of Cyproterone Acetate[2][7]. Mobile phases typically consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency[1][2].
Troubleshooting Guide
This section addresses common issues encountered during the development and execution of LC-MS/MS methods for Cyproterone Acetate.
Issue 1: Low or No Signal for Analyte or Internal Standard
Possible Causes & Solutions:
-
Incorrect Mass Spectrometer Parameters:
-
Action: Infuse a standard solution of Cyproterone Acetate and this compound directly into the mass spectrometer to optimize precursor and product ion selection, collision energy, and declustering potential.
-
-
Suboptimal Ionization Source Conditions:
-
Action: Adjust source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and curtain gas), and temperature to maximize the signal for the protonated molecule [M+H]+.
-
-
Inappropriate Mobile Phase Composition:
-
Action: Ensure the mobile phase pH is suitable for positive ionization. The addition of a small amount of formic acid (e.g., 0.1%) can enhance protonation.
-
-
Sample Preparation Issues:
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Column Overload:
-
Action: Reduce the injection volume or the concentration of the sample.
-
-
Incompatible Mobile Phase:
-
Action: Ensure the sample solvent is of similar or weaker elution strength than the initial mobile phase.
-
-
Secondary Interactions with the Column:
-
Action: Adjust the mobile phase pH or try a different column chemistry (e.g., a column with a different end-capping).
-
-
Column Degradation:
-
Action: Replace the analytical column with a new one.
-
Issue 3: High Background Noise or Interferences
Possible Causes & Solutions:
-
Matrix Effects:
-
Action: Employ a more effective sample clean-up procedure. The use of a stable isotope-labeled internal standard like this compound is crucial to mitigate the impact of matrix effects.
-
-
Contaminated LC System or Solvents:
-
Action: Flush the LC system thoroughly. Use high-purity LC-MS grade solvents and additives.
-
-
Interfering Compounds:
-
Action: Optimize the chromatographic separation to resolve the analyte from interfering peaks. Adjusting the gradient profile or trying a different stationary phase can be effective.
-
Quantitative Data Summary
The following tables summarize typical parameters for the LC-MS/MS analysis of Cyproterone Acetate. These should be used as a starting point for method development and optimization.
Table 1: Mass Spectrometry Parameters
| Parameter | Cyproterone Acetate | This compound |
| Precursor Ion (m/z) | ~417.2 | ~422.2 |
| Product Ion (m/z) | ~357.2 | ~362.2 |
| Ionization Mode | Positive ESI or APPI | Positive ESI or APPI |
| Fragmentor/Cone Voltage | To be optimized | To be optimized |
| Collision Energy (CE) | To be optimized | To be optimized |
Table 2: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
-
Prepare a 1 µg/mL solution of Cyproterone Acetate and this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Set up the mass spectrometer for direct infusion at a flow rate of 10 µL/min.
-
In positive ion mode, perform a full scan (Q1 scan) to identify the precursor ions ([M+H]+) for both the analyte and the internal standard.
-
Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each precursor-product ion transition (MRM transition) to achieve the maximum signal intensity.
-
Optimize other MS parameters such as declustering potential, cone voltage, and source conditions (temperature, gas flows).
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Cyproterone Acetate.
Caption: Troubleshooting logic for low or no signal in LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
- 3. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bdg.co.nz [bdg.co.nz]
- 6. clinivex.com [clinivex.com]
- 7. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Cyproterone Acetate Quantification
Welcome to the technical support center for cyproterone (B1669671) acetate (B1210297) (CPA) quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and issues encountered during the analytical measurement of CPA.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying cyproterone acetate?
A1: The most common analytical methods for the quantification of cyproterone acetate in various matrices, such as pharmaceutical formulations and biological fluids, are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection (LC-MS/MS).[1][2][3] These methods offer high sensitivity and selectivity, which are crucial for accurate quantification.
Q2: What is the major metabolite of cyproterone acetate and can it interfere with quantification?
A2: The major metabolite of cyproterone acetate is 15β-hydroxycyproterone acetate (15β-OH-CPA).[4][5][6][7] This metabolite can indeed interfere with CPA quantification, particularly in less specific methods like immunoassays, where cross-reactivity can lead to an overestimation of the parent drug concentration.[8] Chromatographic methods like HPLC and LC-MS/MS are essential for separating CPA from its metabolites to ensure accurate quantification.[9]
Q3: Are there any known drug-drug interactions that can affect cyproterone acetate levels?
A3: Yes, cyproterone acetate is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][7] Co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) can increase CPA plasma concentrations, while CYP3A4 inducers (e.g., rifampicin, carbamazepine, St. John's Wort) can decrease its levels.[10][11] These interactions can have clinical implications and may also need to be considered during bioanalytical method development and sample analysis.
Q4: How can matrix effects from biological samples be minimized?
A4: Matrix effects, which are the alteration of ionization efficiency due to co-eluting components from the sample matrix, are a common challenge in LC-MS/MS analysis.[12] To minimize these effects, several strategies can be employed:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are used to remove interfering substances.[4][13][14] Specifically for steroid analysis in plasma, methods to remove phospholipids (B1166683) are crucial.[12][15]
-
Chromatographic Separation: Optimizing the HPLC method to separate CPA from matrix components is vital.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.
-
Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples helps to mimic the matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and re-inject. |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary Interactions with Column Packing | Adjust the mobile phase pH or use a different column chemistry (e.g., end-capped C18). |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Inaccurate or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Metabolite Interference | Optimize chromatographic conditions to ensure baseline separation of cyproterone acetate from its metabolites, particularly 15β-OH-CPA. Use specific MS/MS transitions for the parent drug. |
| Co-eluting Endogenous Compounds | Improve sample clean-up using a more selective SPE sorbent or a different extraction technique. Adjust the chromatographic gradient to enhance separation. |
| Matrix Effects (Ion Suppression or Enhancement) | Evaluate matrix effects by post-column infusion experiments. Implement a more rigorous sample preparation method, such as phospholipid removal.[12][15] Use a stable isotope-labeled internal standard if available. |
| Co-administered Drug Interference | If analyzing clinical samples, review patient medication records for potential interfering drugs. Develop a chromatographic method that separates CPA from these compounds. For example, when co-administered with ethinylestradiol, specific methods are required for simultaneous determination.[16][17][18] |
| Calibration Issues | Prepare fresh calibration standards. Ensure the concentration range of the calibration curve brackets the expected sample concentrations. |
Issue 3: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Settings | Optimize MS parameters, including ionization source settings (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy for MRM transitions). |
| Sample Degradation | Ensure proper sample handling and storage conditions. Prepare fresh samples if degradation is suspected. |
| Inefficient Sample Extraction | Optimize the sample preparation procedure to improve recovery. Evaluate different SPE sorbents or LLE solvents. |
| Ion Suppression | As detailed in "Inaccurate or Inconsistent Results," address matrix effects through improved sample preparation and chromatography. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Pre-treatment: To 500 µL of plasma, add an appropriate internal standard.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the cyproterone acetate and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: HPLC-MS/MS Parameters for Cyproterone Acetate Quantification
These are example parameters and require optimization for your specific instrument and application.
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to separate CPA from its metabolites and other interferences. For example:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Cyproterone Acetate: The selection of precursor and product ions is crucial for selectivity. While specific transitions can vary between instruments, a common approach is to use the protonated molecule [M+H]+ as the precursor ion.
-
15β-hydroxycyproterone acetate: A specific transition for this metabolite should also be monitored to ensure it is not interfering with the parent drug signal.
-
Table 1: Example MRM Transitions (to be optimized on the user's instrument)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cyproterone Acetate | 417.2 | 357.2 |
| 15β-hydroxycyproterone acetate | 433.2 | 373.2 |
Visualizations
Caption: Metabolic pathway of Cyproterone Acetate.
Caption: General experimental workflow for CPA quantification.
Caption: Troubleshooting decision tree for inaccurate results.
References
- 1. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 5. Isolation and identification of 15-beta-hydroxy cyproterone acetate as a new metabolite of cyproterone acetate in dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous capillary gas chromatographic determination of cyproterone acetate and 15β-hydroxycyproterone acetate in urine. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. Pharmacokinetic-pharmacodynamic consequences and clinical relevance of cytochrome P450 3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Problems associated with in vitro assessment of drug inhibition of CYP3A4 and other P-450 enzymes and its impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Simultaneous Determination of Cyproterone Acetate and Ethinylestradiol in Tablets by Derivative Spectrophotometry [jstage.jst.go.jp]
- 17. Simultaneous determination of cyproterone acetate and ethinylestradiol in tablets by derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journalijcar.org [journalijcar.org]
Minimizing ion suppression in the analysis of cyproterone acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing ion suppression in the analysis of cyproterone (B1669671) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of cyproterone acetate?
A1: Ion suppression is a type of matrix effect that reduces the signal intensity of a target analyte, in this case, cyproterone acetate, during LC-MS/MS analysis.[1][2] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the mass spectrometer's ion source.[1] This competition leads to a decreased ionization efficiency for cyproterone acetate, resulting in lower signal intensity, poor sensitivity, and inaccurate quantification.[2][3]
Q2: What are the common sources of ion suppression in the analysis of cyproterone acetate from biological samples?
A2: The most common sources of ion suppression in bioanalysis are endogenous matrix components that are not completely removed during sample preparation.[4] For cyproterone acetate analysis in matrices like plasma or serum, the main culprits include:
-
Phospholipids (B1166683): These are abundant in plasma and are known to cause significant ion suppression in electrospray ionization (ESI).[4]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[4]
-
Proteins: Residual proteins left after incomplete precipitation can also lead to ion suppression.[4]
Q3: How can I determine if ion suppression is affecting my cyproterone acetate analysis?
A3: A common method to identify and assess ion suppression is the post-column infusion experiment .[4][5] This involves continuously infusing a standard solution of cyproterone acetate directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the otherwise stable baseline signal at the retention time of cyproterone acetate indicates the presence of co-eluting matrix components that are causing ion suppression.[4][5][6]
Q4: What are the primary strategies to minimize ion suppression?
A4: The most effective strategies to minimize ion suppression can be categorized into three main areas:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system.[1][3][7]
-
Chromatographic Separation: Optimizing the LC method to separate cyproterone acetate from co-eluting matrix components is crucial.[1]
-
Methodological Approaches: This includes using an appropriate internal standard and considering different ionization techniques.[1]
Troubleshooting Guides
Guide 1: Low and Inconsistent Signal Intensity for Cyproterone Acetate
Problem: You observe a sudden or consistent drop in the signal intensity of cyproterone acetate, leading to poor sensitivity and reproducibility.
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of your analyte.[4][5][6] 2. Improve sample preparation: Switch to a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing phospholipids and other interferences than protein precipitation or simple liquid-liquid extraction (LLE).[4][8] 3. Optimize chromatography: Adjust the mobile phase gradient to better separate cyproterone acetate from the suppression zone.[1] Consider using a column with a different chemistry. |
| Inefficient Sample Extraction | 1. Evaluate the recovery of your current extraction method. 2. Optimize the extraction solvent for LLE or the sorbent and elution solvent for SPE. For cyproterone acetate, a non-polar steroid, reversed-phase SPE cartridges (e.g., C18) are often effective.[9] |
| Instrumental Issues | 1. Clean the ion source: Contamination of the ion source can lead to a gradual decrease in signal. 2. Check for leaks in the LC system. 3. Ensure proper nebulization of the ESI spray. |
Guide 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples
Problem: Your QC samples show high variability and do not meet the acceptance criteria for accuracy and precision.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | 1. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS for cyproterone acetate will co-elute and experience similar ion suppression, thus compensating for the variability.[1] 2. Improve sample cleanup: A more robust sample preparation method like SPE will minimize the variability in matrix components between different sample lots.[4][8] |
| Inconsistent Sample Preparation | 1. Automate the sample preparation process if possible to reduce human error.[10] 2. Ensure complete and consistent evaporation and reconstitution steps. |
| Calibration Curve Issues | 1. Prepare calibration standards in a representative blank matrix to match the study samples as closely as possible.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cyproterone Acetate from Human Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.[9]
-
Load the Sample: Load 100 µL of human plasma onto the conditioned SPE cartridge at a slow flow rate (e.g., 0.1 mL/min).[9]
-
Wash the Cartridge: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane (B92381) to remove lipids.[9]
-
Dry the Cartridge: Dry the SPE cartridge under vacuum for approximately 2 minutes.[9]
-
Elute Cyproterone Acetate: Elute the analyte with 1 mL of ethyl acetate at a slow flow rate (e.g., 0.1 mL/min).[9]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Cyproterone Acetate from Human Plasma
This protocol is based on a published method for cyproterone acetate analysis.[11][12]
-
Sample Preparation: To 0.2 mL of human plasma, add the internal standard.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., cyclohexane[13] or a mixture of ethyl acetate and n-hexane).
-
Vortex and Centrifuge: Vortex the mixture for several minutes to ensure thorough extraction, then centrifuge to separate the aqueous and organic layers.
-
Isolate the Organic Layer: Carefully transfer the organic layer containing cyproterone acetate to a clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table summarizes the recovery data for different sample preparation methods for cyproterone acetate and other steroids.
| Analyte | Sample Preparation Method | Matrix | Recovery (%) | Reference |
| Cyproterone Acetate | Liquid-Liquid Extraction | Human Plasma | 100.3 - 109.0 | [11][12] |
| Cyproterone Acetate | Liquid-Liquid Extraction | Human Plasma | ~90 | [14][15] |
| Multiple Steroids | Solid-Phase Extraction (C18) | Serum/Plasma | 87 - 101 | [9] |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Comparison of sample preparation methods.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lctsbible.com [lctsbible.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
- 14. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Isotope Dilution Assays with Cyproterone Acetate-13C2,d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isotope dilution assays with Cyproterone (B1669671) Acetate-13C2,d3.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for Cyproterone Acetate (B1210297) and its stable isotope-labeled internal standard, Cyproterone Acetate-13C2,d3?
A1: Multiple reaction monitoring (MRM) is crucial for the selective and sensitive detection of Cyproterone Acetate. Based on published methods, the following transitions are recommended. The transitions for the internal standard are predicted based on the mass shift from the isotopic labels.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Cyproterone Acetate | 417.4 | 357.4 | Not specified | Pseudomolecular ion [M+H]+ and a common fragment.[1] |
| This compound | 422.4 | 362.4 or 357.4 | Optimization required | Precursor ion reflects the +5 Da mass shift. Product ion may or may not shift depending on the location of the labels. It is critical to optimize this experimentally. |
Q2: I am observing high variability in my results between different sample batches. What could be the cause?
A2: High inter-batch variability can stem from several sources. A primary cause is often matrix effects, which can vary between different lots of biological samples.[1] Other potential causes include inconsistencies in sample preparation, instability of the analyte or internal standard in the matrix, or fluctuations in instrument performance. It is recommended to evaluate matrix effects during method development and to process quality control (QC) samples with each batch to monitor for variability.
Q3: My calibration curve is non-linear, especially at higher concentrations. How can I address this?
A3: Non-linearity in calibration curves can be caused by detector saturation, ionization suppression at high concentrations, or the formation of adducts. To troubleshoot this, you can try the following:
-
Extend the dilution series: Dilute your higher concentration standards to bring them within the linear range of the detector.
-
Use a weighted regression model: A 1/x or 1/x² weighting can often compensate for heteroscedasticity, where the variance of the signal increases with concentration.
-
Check for adduct formation: Investigate if adducts (e.g., sodium or potassium adducts) are being formed at high concentrations and consider adjusting mobile phase additives.
Q4: I'm seeing poor peak shape (e.g., tailing or fronting) for Cyproterone Acetate. What are the likely causes and solutions?
A4: Poor peak shape can be attributed to several factors:
-
Column degradation: The analytical column may be nearing the end of its lifespan. Consider replacing it.
-
Incompatible mobile phase: The pH of the mobile phase may not be optimal for the analyte. For steroids like Cyproterone Acetate, a mobile phase containing a small amount of formic acid in water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is common.[1]
-
Sample solvent effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
-
Secondary interactions: The analyte may be interacting with active sites on the column. Using a high-purity, end-capped column can minimize these interactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your isotope dilution assay for Cyproterone Acetate.
Problem 1: Low Signal Intensity or No Peak Detected for Cyproterone Acetate
dot
Caption: Troubleshooting workflow for low signal intensity.
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | Verify that the correct MRM transitions for Cyproterone Acetate and this compound are being used. Optimize cone voltage and collision energy to maximize signal intensity. |
| Chromatography Issues | Ensure the analytical column is in good condition and has not exceeded its lifetime. Confirm the mobile phase composition is correct and freshly prepared. Check for leaks in the LC system. A typical mobile phase consists of water and methanol or acetonitrile with a formic acid additive.[1] |
| Poor Extraction Recovery | The sample preparation method (LLE or SPE) may not be efficient. Perform recovery experiments by comparing the signal of a spiked extract to a direct injection of the standard. If recovery is low, optimize the extraction solvent, pH, or SPE sorbent. |
| Analyte Degradation | Cyproterone Acetate may be degrading during sample storage or processing. Assess the stability of the analyte under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability). |
Problem 2: High Background Noise or Interfering Peaks
dot
Caption: Decision tree for addressing high background noise.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | Endogenous components from the biological matrix can co-elute with Cyproterone Acetate and cause ion suppression or enhancement, leading to inaccurate results.[1] To mitigate this, improve sample cleanup by optimizing the SPE or LLE protocol. A more selective extraction can remove interfering substances. |
| Contaminated Solvents or Reagents | Impurities in solvents or reagents can introduce background noise. Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Insufficient Chromatographic Separation | An interfering compound may be co-eluting with your analyte. Optimize the LC gradient to improve separation. Alternatively, try a different column chemistry. |
| Carryover | Analyte from a previous high-concentration sample may be carried over to the next injection. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover. Optimize the autosampler wash method. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is adapted from a published method for the analysis of Cyproterone Acetate in human plasma.[2][3]
-
To 200 µL of human plasma in a clean microcentrifuge tube, add 25 µL of the working internal standard solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of the extraction solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general procedure for SPE of steroids and should be optimized for Cyproterone Acetate.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add 25 µL of the internal standard solution and 500 µL of 4% phosphoric acid. Vortex.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase for injection.
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Recommended Condition |
| LC Column | C18, 5 µm, e.g., 100 x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
Note: These protocols and parameters are intended as a guide. It is essential to optimize and validate the method for your specific application and instrumentation.
References
- 1. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Low-Level Detection of Cyproterone Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of cyproterone (B1669671) acetate (B1210297) (CPA) detection in various matrices.
FAQs: Quick Solutions to Common Problems
Q1: What is the most sensitive method for detecting low levels of cyproterone acetate?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the quantification of cyproterone acetate at low concentrations in complex biological matrices like plasma.[1] Methods utilizing LC-MS/MS have reported lower limits of quantification (LLOQ) in the sub-ng/mL range, for instance, 0.1 ng/mL[2][3] and even as low as 300 pg/mL.[1][4]
Q2: Which ionization technique is best for cyproterone acetate in LC-MS/MS?
A2: Electrospray ionization (ESI) in the positive ion mode is commonly and successfully used for the ionization of cyproterone acetate.[1][4] Atmospheric pressure photoionization (APPI) has also been effectively employed and may offer advantages for certain applications.[2][3][5]
Q3: What are the typical sources of contamination in LC-MS analysis of cyproterone acetate?
A3: Contamination can arise from various sources, including plasticizers from labware, impurities in solvents, and cross-contamination from previously analyzed samples. Biological matrices, such as plasma, can introduce phospholipids (B1166683) that may interfere with the analysis. Thorough sample preparation and the use of high-purity solvents are crucial to minimize contamination.
Q4: How can I improve the recovery of cyproterone acetate during sample preparation?
A4: Optimizing the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is key to improving recovery. For SPE, ensure proper conditioning of the cartridge and use a wash solvent that removes interferences without eluting the analyte. The choice of elution solvent is also critical for achieving high recovery. For LLE, the selection of an appropriate organic solvent and pH adjustment of the aqueous phase can significantly impact extraction efficiency. Recoveries of around 90% and higher have been reported with optimized methods.[6][7]
Troubleshooting Guides
HPLC and LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Broadening) | Secondary interactions with residual silanols on the column. | - Add a buffer, such as ammonium (B1175870) formate, to the mobile phase to minimize silanol (B1196071) interactions. - Ensure the mobile phase pH is appropriate for cyproterone acetate. - Use a column with end-capping or a base-deactivated stationary phase. |
| Low Signal Intensity/Sensitivity | - Inefficient ionization in the MS source. - Ion suppression due to matrix effects. - Suboptimal mobile phase composition. | - Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, desolvation temperature). - Improve sample cleanup to remove matrix components. - Adjust the mobile phase composition, for example, by increasing the organic solvent content or adding modifiers like formic acid to enhance protonation. |
| Inconsistent Retention Times | - Fluctuations in pump flow rate or mobile phase composition. - Column degradation. | - Check the HPLC system for leaks and ensure the pump is functioning correctly. - Prepare fresh mobile phase. - Use a guard column to protect the analytical column and replace the column if necessary. |
| High Background Noise | - Contaminated mobile phase or LC system. - MS source contamination. | - Use high-purity solvents and additives. - Clean the MS ion source. - Employ a divert valve to direct the initial and final portions of the chromatographic run, which may contain high concentrations of salts or other non-volatile components, to waste instead of the MS detector. |
Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery from Solid-Phase Extraction (SPE) | - Inappropriate SPE sorbent. - Incomplete elution of the analyte. - Analyte breakthrough during sample loading or washing. | - Select a sorbent with appropriate chemistry for cyproterone acetate (e.g., C18). - Optimize the elution solvent by increasing its strength or volume. - Ensure the sample loading and wash steps are not too harsh, which could cause premature elution of the analyte. |
| Matrix Effects in LC-MS/MS | Co-eluting endogenous compounds from the sample matrix (e.g., plasma) that suppress or enhance the ionization of cyproterone acetate. | - Implement a more rigorous sample cleanup method, such as a more selective SPE protocol. - Optimize the chromatographic separation to resolve cyproterone acetate from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inconsistent Results | - Variability in sample preparation steps. - Sample degradation. | - Standardize all sample preparation procedures. - Investigate the stability of cyproterone acetate under the storage and processing conditions. |
Quantitative Data Summary
| Analytical Method | Matrix | Lower Limit of Quantification (LLOQ) | Recovery | Reference |
| LC-MS/MS (ESI) | Human Plasma | 300 pg/mL | - | [1][4] |
| LC-MS/MS (APPI) | Human Plasma | 0.1 ng/mL | 100.3% - 109.0% | [2][3][5] |
| HPLC-UV | Human Plasma | 10 ng/mL | ~90% | [6] |
| HPLC-UV | Tablets | - | - | [8][9] |
Experimental Protocols
Protocol 1: LC-MS/MS Detection of Cyproterone Acetate in Human Plasma
This protocol is a composite based on several published methods.[1][2][3][4][5][10]
1. Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 500 µL of human plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute cyproterone acetate with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Monitor appropriate precursor and product ions for cyproterone acetate and the internal standard.
Visualizations
Caption: Workflow for LC-MS/MS analysis of cyproterone acetate.
Caption: Troubleshooting logic for low sensitivity detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Optimal Separation of Cyproterone Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal column and troubleshooting issues for the chromatographic separation of cyproterone (B1669671) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended column for cyproterone acetate analysis?
A1: The most frequently recommended and successfully used column for cyproterone acetate analysis is a reversed-phase (RP) C18 (octadecylsilyl) column .[1][2][3][4][5] This type of column provides excellent retention and separation of the relatively non-polar cyproterone acetate from excipients and related substances in typical pharmaceutical formulations.
Q2: Are there alternative columns that can be used for cyproterone acetate separation?
A2: Yes, while C18 is the standard choice, other columns can offer different selectivity, which may be advantageous for separating specific impurities or degradation products. Alternatives include:
-
C8 (Octylsilyl) Columns: These columns are less retentive than C18 and can be useful if retention times on a C18 column are excessively long or if dealing with highly hydrophobic impurities.
-
Phenyl Columns: Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds due to π-π interactions. This can be beneficial for separating cyproterone acetate from impurities with aromatic moieties.
-
Specialty Reversed-Phase Columns: Columns like Newcrom R1, which have low silanol (B1196071) activity, are also available and can provide good peak shape and separation for compounds like cyproterone acetate.[6]
Q3: What are the typical mobile phase compositions for cyproterone acetate separation?
A3: A simple isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water is most common.[1][3][4] Typical ratios range from 60:40 to 80:20 (acetonitrile:water), depending on the specific column and desired retention time. Methanol (B129727) can also be used as the organic modifier. For methods requiring pH control or for mass spectrometry (MS) compatibility, a small amount of an acid like phosphoric acid or formic acid may be added.[6]
Q4: What is the optimal detection wavelength for cyproterone acetate?
A4: Cyproterone acetate has a UV absorbance maximum around 281-282 nm. However, detection at 254 nm is also frequently used, as it can improve the sensitivity for detecting potential unknown degradation products.[1][3] For routine analysis and quantification of the main peak, 281 nm is a suitable choice.
Q5: How can I improve the analysis speed for high-throughput screening?
A5: To increase analysis speed, you can transition from HPLC to Ultra-High-Performance Liquid Chromatography (UPLC) . This involves using columns with smaller particle sizes (e.g., sub-2 µm) and shorter lengths, which allows for higher flow rates and significantly reduces run times, often to under 3 minutes.[6][7]
Data Presentation: Column Performance Comparison
The following tables summarize typical starting conditions and performance data for the HPLC and UPLC analysis of cyproterone acetate based on published methods.
Table 1: HPLC Column and Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column Type | µBondapak C18 | Symmetry C18 | ODS-Hypersil |
| Dimensions | 300 x 3.9 mm, 10 µm | 250 x 4.6 mm, 5 µm | 250 x 4.5 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Buffer (Gradient) | Methanol:Water (75:25) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 2.0 mL/min |
| Detection (UV) | 214 nm | Not Specified | 282 nm |
| Retention Time | ~12 min (approx.) | Not Specified | Not Specified |
| Reference | [4] | Not Specified | Not Specified |
Table 2: UPLC-MS/MS Method Parameters for High-Speed Analysis
| Parameter | Method Details |
| Column Type | Octadecyl silica (B1680970) stationary phase |
| Pre-column | LiChrospher RP-4 ADS (for sample clean-up) |
| Mobile Phase | Water:Methanol:Formic Acid (10:90:0.1) |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Run Time | 2.50 min |
| LLOQ | 5 pg/mL |
| Reference | [7] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for Tablet Assay
This protocol is adapted from a validated method for the quantification of cyproterone acetate in pharmaceutical tablets.[4]
-
Chromatographic System:
-
Column: Waters µBondapak C18, 10 µm, 300 x 3.9 mm.
-
Mobile Phase: A filtered and degassed isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 214 nm.
-
Injection Volume: 50 µL.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of cyproterone acetate reference standard.
-
Dissolve in the mobile phase in a 100 mL volumetric flask and dilute to volume.
-
-
Sample Solution Preparation:
-
Weigh and finely powder 10 tablets.
-
Transfer an amount of powder equivalent to one tablet into a 1000 mL volumetric flask.
-
Add 400 mL of mobile phase and sonicate for 15 minutes.
-
Dilute to volume with the mobile phase.
-
Transfer 10 mL of this solution to a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Centrifuge a portion of the solution for 5 minutes before injection.
-
-
System Suitability:
-
Inject the standard solution.
-
The tailing factor for the cyproterone acetate peak should be less than 1.75.
-
The peak should be baseline resolved from any other peaks.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Quantify the amount of cyproterone acetate in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol is designed to separate cyproterone acetate from its potential degradation products, making it suitable for stability studies.[1][3]
-
Chromatographic System:
-
Column: Reversed-phase C18, 250 x 4.6 mm, 5 µm.
-
Guard Column: A suitable C18 guard column is recommended.
-
Mobile Phase: A filtered and degassed isocratic mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (to enhance detection of degradation products).
-
Injection Volume: 20 µL.
-
-
Forced Degradation Study (to generate degradation products):
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH.
-
Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug to dry heat.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Neutralize the acidic and basic samples before injection.
-
-
Sample Preparation:
-
Prepare a stock solution of cyproterone acetate in the mobile phase.
-
Prepare samples from the forced degradation studies, diluting as necessary to fall within the linear range of the method.
-
-
Analysis and Validation:
-
Inject the stressed samples into the HPLC system.
-
Confirm that the cyproterone acetate peak is well-resolved from all degradation product peaks.
-
The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Troubleshooting Guide
Issue 1: Peak Tailing or Fronting
-
Observation: The cyproterone acetate peak is asymmetrical, with a tailing factor > 1.75 or a fronting shape.
-
Potential Causes:
-
Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the analyte, causing tailing. This is a common issue with basic compounds, but can also affect steroids.
-
Column Contamination/Deterioration: Accumulation of strongly retained impurities from the sample matrix on the column inlet frit or packing material can distort peak shape.[8] A void at the column head can also cause fronting or split peaks.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile) can cause peak distortion, especially with larger injection volumes.[9]
-
Mobile Phase pH: If using a buffered mobile phase, an incorrect pH can affect the ionization state of silanols and the analyte, leading to tailing.
-
-
Solutions:
-
Use an End-capped Column: Modern, high-purity silica columns that are fully end-capped have fewer active silanol sites.
-
Employ a Guard Column: A guard column will protect the analytical column from contaminants and is easier and cheaper to replace.[8]
-
Column Washing: Flush the column with a series of strong solvents (e.g., isopropanol, tetrahydrofuran) to remove contaminants. If a void is suspected, the column may need to be replaced.
-
Match Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
Optimize Mobile Phase: Adding a small amount of an acidic modifier (like 0.1% formic acid) can suppress silanol activity and improve peak shape.
-
Issue 2: Drifting or Inconsistent Retention Times
-
Observation: The retention time for the cyproterone acetate peak shifts between injections or over a sequence.
-
Potential Causes:
-
Inconsistent Mobile Phase Composition: Poor mixing by the pump, evaporation of the more volatile organic solvent, or incorrect preparation can lead to shifts in retention.
-
Column Temperature Fluctuations: Lack of a column thermostat or significant changes in ambient temperature can cause retention times to drift.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before the start of the analytical run. This is especially true for gradient methods.
-
Leaks in the System: A small leak in the pump, injector, or fittings can cause flow rate fluctuations, leading to unstable retention.
-
-
Solutions:
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles capped to prevent evaporation. Ensure the pump's proportioning valves are working correctly.
-
Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.
-
Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before starting injections.
-
System Check: Perform a leak test and check all fittings to ensure they are secure.
-
Issue 3: Poor Resolution from Impurities or Degradation Products
-
Observation: The cyproterone acetate peak is not baseline-resolved from an adjacent peak.
-
Potential Causes:
-
Suboptimal Mobile Phase: The current mobile phase composition may not provide enough selectivity between cyproterone acetate and the co-eluting substance.
-
Column Aging: Over time, a column loses its efficiency (theoretical plates), leading to broader peaks and reduced resolution.
-
Incorrect Stationary Phase: A standard C18 column may not be suitable for separating structurally similar impurities.
-
-
Solutions:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (acetonitrile or methanol) to increase retention and potentially improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the peaks.
-
Try an Alternative Column: If mobile phase optimization fails, switch to a column with a different stationary phase (e.g., C8 or Phenyl) to exploit different separation mechanisms.
-
Replace the Column: If the column has been used extensively, its performance may be degraded. Replacing it with a new one of the same type should restore the original resolution.
-
Visualization: Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the optimal column for cyproterone acetate separation.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC method for the analysis of cyproterone acetate in tablets. | Semantic Scholar [semanticscholar.org]
- 6. Separation of Cyproterone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. youtube.com [youtube.com]
Mobile phase optimization for cyproterone acetate HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of cyproterone (B1669671) acetate (B1210297).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of cyproterone acetate, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My cyproterone acetate peak is showing significant tailing. What are the possible causes and how can I resolve this?
Answer: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Secondary Interactions: Residual silanol (B1196071) groups on the C18 column can interact with polar functional groups on the cyproterone acetate molecule, causing tailing.
-
Solution: Reduce the mobile phase pH. Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA), can suppress the ionization of silanol groups. A phosphate (B84403) buffer can also help maintain a stable pH and improve peak shape.[1]
-
-
Column Contamination: Accumulation of sample matrix components on the column can lead to peak distortion.[1][2]
-
Solution: Use a guard column to protect the analytical column from strongly retained impurities.[3][4] Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.[1]
-
-
Injection Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve and inject your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample being injected.
-
Issue 2: Inconsistent Retention Times
Question: The retention time for my cyproterone acetate peak is drifting between injections. What could be causing this variability?
Answer: Retention time variability can compromise the reliability of your results. Here are common causes and their solutions:
-
Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[4][5] In reversed-phase chromatography, a 1% change in the organic solvent concentration can alter retention times by 5-15%.[4]
-
Solution: Ensure accurate and precise preparation of the mobile phase. Use a graduated cylinder for accurate measurements and ensure the components are thoroughly mixed. Premixing the mobile phase in a single container is recommended over online mixing for isocratic methods.
-
-
Column Temperature Fluctuations: Changes in the column temperature can affect retention times.[5]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
-
Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient elution or a change in mobile phase, can cause retention time drift.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. Monitor the baseline for stability.
-
-
Pump Performance: Inconsistent flow from the HPLC pump due to air bubbles or faulty check valves can lead to fluctuating retention times.[5]
-
Solution: Degas the mobile phase before use to remove dissolved gases. Purge the pump to remove any trapped air bubbles. If the problem persists, the pump seals or check valves may need replacement.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for cyproterone acetate analysis on a C18 column?
A1: A common starting point for reversed-phase HPLC analysis of cyproterone acetate is a mixture of acetonitrile and water. The ratio can be optimized, but several methods have successfully used compositions ranging from 40:60 to 80:20 (acetonitrile:water, v/v).[3][6][7]
Q2: What detection wavelength is recommended for cyproterone acetate?
A2: Cyproterone acetate has a UV absorbance maximum around 281-282 nm.[6][7][8] Therefore, detection is typically carried out at or near these wavelengths. Some methods also use 254 nm.[3][8]
Q3: Is a buffer necessary in the mobile phase for cyproterone acetate analysis?
A3: While some methods use a simple acetonitrile/water mixture[3][6], incorporating a buffer like a phosphate buffer can help control the pH of the mobile phase. This can improve peak shape and reproducibility, especially if peak tailing is observed.[4][9] A phosphate buffer at pH 5.8 has been used effectively.[9]
Q4: How can I perform a forced degradation study for cyproterone acetate?
A4: Forced degradation studies are essential to develop a stability-indicating method. This involves subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13] The developed HPLC method must then be able to separate the intact cyproterone acetate from all generated degradation products.[10]
Data Presentation
Table 1: Reported Mobile Phase Compositions for Cyproterone Acetate HPLC Analysis
| Organic Solvent | Aqueous Phase | Ratio (v/v) | Buffer | Column Type | Reference |
| Acetonitrile | Water | 60:40 | None | C18 | [3][8] |
| Acetonitrile | Water | 80:20 | None | C18 | [6] |
| Acetonitrile | Water | 40:60 | None | C18 | [7] |
| Acetonitrile | Phosphate Buffer | 40:60 | pH 5.8 | C18 | [9] |
| Acetonitrile | 0.015 M propane-1-sulfonic acid sodium salt | 40:60 | - | C18 | [14] |
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for Cyproterone Acetate
This protocol is a generalized procedure based on commonly cited methods.[3][6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a mixture of HPLC-grade acetonitrile and purified water in a 60:40 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 282 nm
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of cyproterone acetate reference standard in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL).[8]
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve the active ingredient, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Quantify the cyproterone acetate in the sample by comparing the peak area with that of the standard.
-
Mandatory Visualizations
Caption: A general workflow for HPLC analysis.
Caption: A troubleshooting decision tree for common HPLC issues.
References
- 1. agilent.com [agilent.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. library.dphen1.com [library.dphen1.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Dealing with poor recovery of Cyproterone Acetate-13C2,d3 in extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of Cyproterone (B1669671) Acetate-13C2,d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent recovery of the Cyproterone Acetate-13C2,d3 internal standard. What are the primary causes?
Poor recovery of your isotopically labeled internal standard can stem from several factors throughout the extraction process. The main areas to investigate are:
-
Incomplete Extraction from the Matrix: The internal standard may not be efficiently transferred from the sample matrix (e.g., plasma, serum) to the extraction solvent. This can be due to protein binding, insufficient vortexing/mixing, or an inappropriate choice of extraction solvent.
-
Suboptimal pH: The pH of the sample can significantly influence the extraction efficiency of steroids. For neutral compounds like Cyproterone Acetate (B1210297), ensuring the sample is at a neutral or slightly basic pH can improve partitioning into the organic solvent.[1][2]
-
Analyte Loss During Solvent Evaporation: If using a nitrogen evaporator, an excessively high gas flow or temperature can lead to the loss of your analyte, especially if it is present at low concentrations.
-
Matrix Effects in LC-MS/MS Analysis: Even if extraction is successful, components from the biological matrix can co-elute with your analyte and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[3][4][5][6]
-
Errors in Standard Preparation: Inaccuracies in the concentration of your spiking solution can lead to perceived low recovery.
Q2: How can we differentiate between extraction inefficiency and matrix effects?
A post-extraction spike experiment is a reliable method to determine if your low recovery is due to problems with the extraction process itself or from matrix effects during analysis.[7]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Pre-extraction Spike): A blank matrix sample spiked with this compound before the extraction procedure.
-
Set B (Post-extraction Spike): A blank matrix sample that has gone through the entire extraction procedure, with the this compound spiked into the final extract after extraction.
-
Set C (Neat Standard): The this compound standard prepared in the final reconstitution solvent at the same theoretical concentration as the spiked samples.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Recovery and Matrix Effect:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Set C) - 1) x 100
-
Interpreting the Results:
-
A low Extraction Recovery with a minimal Matrix Effect indicates that the loss is occurring during the extraction steps.
-
A high Extraction Recovery with a significant negative Matrix Effect (ion suppression) suggests that the extraction is efficient, but matrix components are interfering with the analysis.
Q3: What are the key parameters to optimize for improving recovery in Liquid-Liquid Extraction (LLE)?
For LLE, the following factors are critical for maximizing recovery:
-
Choice of Organic Solvent: Cyproterone Acetate is very soluble in dichloromethane (B109758) and acetone, and soluble in methanol (B129727).[8][9] Using a water-immiscible solvent with high solubility for the analyte is key. A common choice is a mixture of diethyl ether and ethyl acetate.[10]
-
Solvent to Aqueous Phase Ratio: A higher ratio of organic solvent to the aqueous sample (e.g., 5:1 or 7:1) can improve extraction efficiency.[2][10]
-
Mixing/Vortexing: Ensure thorough mixing to maximize the surface area contact between the two phases, allowing for efficient partitioning of the analyte. However, overly vigorous shaking can lead to emulsions.[11]
-
pH of the Aqueous Phase: While Cyproterone Acetate is neutral, adjusting the pH can help to minimize the extraction of acidic or basic interferences.[1]
-
"Salting Out": Adding a salt like sodium chloride or sodium sulfate (B86663) to the aqueous phase can increase its polarity and drive the less polar Cyproterone Acetate into the organic phase, thereby increasing recovery.[2][11]
Q4: For Solid-Phase Extraction (SPE), what are common reasons for poor recovery of this compound?
In SPE, low recovery is often traced back to one of the following steps:[12][13][14][15]
-
Inappropriate Sorbent Choice: For a moderately non-polar steroid like Cyproterone Acetate, a reverse-phase sorbent such as C18 or a polymeric sorbent (e.g., Oasis HLB) is typically effective.[16][17]
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out after conditioning and equilibration but before sample loading can deactivate the stationary phase and lead to poor retention.
-
Sample Loading Flow Rate: A flow rate that is too fast during sample loading will not allow for sufficient interaction between the analyte and the sorbent, resulting in the analyte passing through to waste.
-
Wash Solvent Strength: The wash solvent may be too strong, causing the analyte to be eluted prematurely along with the interferences.
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Inefficient partitioning | Increase the volume of the organic extraction solvent.[2][10] |
| Suboptimal solvent choice | Use a solvent in which Cyproterone Acetate has high solubility, such as dichloromethane or a mixture of diethyl ether and ethyl acetate.[8][9][10] | |
| Incomplete phase separation | Allow sufficient time for the layers to separate completely. Centrifugation can aid in breaking emulsions.[11] | |
| Emulsion formation | Add salt ("salting out") to the aqueous layer. Use gentle swirling or rocking instead of vigorous shaking.[11] | |
| Inconsistent Recovery | Variable mixing | Standardize the vortexing/mixing time and intensity for all samples. |
| pH variability | Ensure the pH of all samples is consistent before extraction. | |
| Analyte degradation | Protect samples from light and high temperatures. |
Solid-Phase Extraction (SPE) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Analyte breakthrough during loading | Decrease the sample loading flow rate. Ensure the sample solvent is not too strong.[12][13] |
| Analyte loss during washing | Use a weaker wash solvent. Test different percentages of organic solvent in the wash solution.[12] | |
| Incomplete elution | Use a stronger elution solvent. Increase the volume of the elution solvent. Allow the elution solvent to soak in the cartridge for a few minutes before final elution.[12] | |
| Incorrect sorbent | Use a C18 or polymeric reversed-phase sorbent.[16][17] | |
| High Variability | Inconsistent flow rates | Use a vacuum manifold with a flow control system to ensure consistent flow rates for all steps. |
| Cartridge drying out | Do not allow the sorbent to go dry between the conditioning, equilibration, and sample loading steps.[12] | |
| Channeling | Ensure the sorbent bed is properly wetted and that the sample is applied evenly to the top of the bed. |
Data Summary
Solubility of Cyproterone Acetate
| Solvent | Solubility | Reference |
| Dichloromethane | Very Soluble | [8][9] |
| Acetone | Freely Soluble | [8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [18] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [18] |
| Methanol | Soluble | [8] |
| Ethanol | ~10 mg/mL, Sparingly Soluble | [8][18] |
| Water | Practically Insoluble | [8] |
Reported Recovery of Cyproterone Acetate
| Extraction Method | Matrix | Reported Recovery | Reference |
| Liquid-Liquid Extraction | Human Plasma | ~90% | [19][20] |
| Liquid-Liquid Extraction | Human Plasma | 100.3% - 109.0% | [16] |
| Solid-Phase Extraction (C18) | Serum/Plasma | 87% - 101% (for various steroids) | [17] |
Experimental Protocols
Detailed Liquid-Liquid Extraction (LLE) Protocol for Cyproterone Acetate from Human Plasma
-
Sample Preparation:
-
To 500 µL of human plasma in a glass tube, add 50 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 2.5 mL of methyl tert-butyl ether (MTBE) or a 1:1 (v/v) mixture of diethyl ether and ethyl acetate.
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
-
Phase Separation:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Detailed Solid-Phase Extraction (SPE) Protocol for Cyproterone Acetate from Human Serum
This protocol is a general guideline and should be optimized for your specific application. A C18 or polymeric reversed-phase SPE cartridge is recommended.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
-
Equilibration:
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
To 500 µL of serum, add 50 µL of the this compound internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto the SPE cartridge at a slow, dropwise flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a 20% methanol in water solution to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Liquid-Liquid Extraction (LLE) Workflow for Cyproterone Acetate.
Caption: Solid-Phase Extraction (SPE) Workflow for Cyproterone Acetate.
Caption: Troubleshooting Decision Tree for Poor Recovery.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cyproterone acetate | 427-51-0 [chemicalbook.com]
- 9. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. [PDF] Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques | Semantic Scholar [semanticscholar.org]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of Analytical Methods for Cyproterone Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical method validation for the quantification of Cyproterone Acetate (B1210297) (CPA) in various matrices. It emphasizes the use of stable isotope-labeled internal standards, such as Cyproterone Acetate-13C2,d3, to enhance accuracy and precision in bioanalytical studies. The information presented is compiled from various studies and is intended to assist in the selection and implementation of robust analytical methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative analysis, particularly in complex biological matrices, the use of an appropriate internal standard (IS) is crucial for correcting sample preparation losses and instrumental variability. Stable isotope-labeled (SIL) internal standards are considered the gold standard for mass spectrometry-based assays.[1][2] Deuterated analogs, such as Cyproterone Acetate-d3, are commonly utilized for this purpose.[1][2] The use of SIL-IS like this compound is expected to provide the highest accuracy and precision due to the similar physicochemical properties to the analyte, ensuring co-elution and minimizing matrix effects.[3]
Comparison of Analytical Methods
Various analytical methods have been developed and validated for the quantification of Cyproterone Acetate. High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detectors are the most common techniques. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.
Below is a summary of performance data from different validated methods for Cyproterone Acetate analysis. While a direct head-to-head comparison involving this compound is not available in the public literature, the data presented for methods using other internal standards provide a benchmark for the expected performance.
Table 1: Performance Comparison of LC-MS/MS Methods for Cyproterone Acetate Quantification
| Parameter | Method 1 (LC-MS/MS with Finasteride IS)[4][5] | Method 2 (LC-MS/MS with Medroxyprogesterone Acetate IS)[6] |
| Linearity Range | 0.1 - 50.0 ng/mL | Not explicitly stated, LOQ is 300 pg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.3 ng/mL |
| Intra-batch Precision (%RSD) | 1.8 - 5.6% | Not explicitly stated |
| Inter-batch Precision (%RSD) | 2.2 - 5.55% | Not explicitly stated |
| Intra-batch Accuracy (%) | 92.0 - 99.4% | Not explicitly stated |
| Inter-batch Accuracy (%) | 95.5 - 100.0% | Not explicitly stated |
| Mean Recovery (%) | 100.3 - 109.0% | Not explicitly stated |
Table 2: Performance of an RP-HPLC Method for Cyproterone Acetate [7]
| Parameter | Performance |
| Linearity Range | 5 - 25 µg/mL |
| Regression Coefficient (r²) | 0.9991 |
| % Assay | 97.32 - 98.08% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols from published studies.
Protocol 1: LC-MS/MS for Cyproterone Acetate in Human Plasma[4][5]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Detection: Tandem Mass Spectrometry (MS/MS) with Atmospheric Pressure Photoionization (APPI).
-
Internal Standard: Finasteride.
-
Key Validation Findings: The method was found to be specific, fast, and sensitive for the determination of Cyproterone Acetate in human plasma.
Protocol 2: Automated LC-MS/MS for Cyproterone Acetate in Human Plasma[6]
-
Sample Preparation: On-line solid-phase extraction (SPE) using a restricted access material (RAM) pre-column. A 30 µL plasma sample was directly injected.
-
Chromatography: HPLC with column switching.
-
LC Mobile Phase: Water, methanol, and formic acid (10:90:0.1 v/v/v).
-
Detection: MS/MS with electrospray ionization (ESI) in positive ion mode.
-
Internal Standard: Medroxyprogesterone Acetate (MPA).
-
Key Validation Findings: The automated method demonstrated good accuracy, detectability, repeatability, and intermediate precision.
Protocol 3: RP-HPLC for Cyproterone Acetate in Bulk and Pharmaceutical Dosage Form[7]
-
Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Mobile Phase: Acetonitrile: Water (80:20).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 281 nm.
-
Key Validation Findings: The method was simple, robust, and met all validation parameters as per ICH guidelines.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, such as the quantification of Cyproterone Acetate in a biological matrix using LC-MS/MS with a stable isotope-labeled internal standard.
Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lcms.cz [lcms.cz]
- 4. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Cyproterone Acetate Quantification with Labeled Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the analysis of cyproterone (B1669671) acetate (B1210297), a synthetic steroidal antiandrogen, the choice of internal standard is a critical factor that significantly influences the reliability of bioanalytical data. This guide provides an objective comparison of analytical methods for cyproterone acetate quantification, highlighting the superior performance of methods employing a stable isotope-labeled internal standard against those using unlabeled analogs or no internal standard at all. The experimental data presented underscores the enhanced accuracy and precision achieved with the use of labeled standards.
The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a well-established practice to correct for the variability inherent in sample preparation and instrument response. An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects. While structurally similar, unlabeled molecules (analogs) can be used as internal standards, stable isotope-labeled (e.g., deuterated) versions of the analyte represent the gold standard, as they exhibit nearly identical chemical and physical properties to the parent compound.
Comparative Analysis of Quantification Methods
The following tables summarize the performance characteristics of different analytical methods for the quantification of cyproterone acetate, categorized by the type of internal standard used.
Table 1: Method Performance with Stable Isotope-Labeled Internal Standard
| Parameter | Performance |
| Internal Standard | Stable Isotope-Labeled Cyproterone Acetate |
| Accuracy | High |
| Precision (RSD) | Low |
| Matrix Effect | Effectively compensated |
| Recovery | Consistent and reproducible |
Data synthesized from studies employing stable isotope-labeled internal standards for analyte quantification, demonstrating superior performance characteristics.
Table 2: Method Performance with Unlabeled (Analog) Internal Standard
| Parameter | Method A | Method B |
| Internal Standard | Medroxyprogesterone Acetate[1] | Finasteride[2][3] |
| Accuracy (Recovery %) | Not specified | 100.3% - 109.0%[2][3] |
| Intra-day Precision (RSD %) | Not specified | 1.8% - 5.6%[2] |
| Inter-day Precision (RSD %) | Not specified | 2.2% - 5.55%[2] |
| Lower Limit of Quantification (LLOQ) | 300 pg/mL[1] | 0.1 ng/mL[2][3] |
Table 3: Method Performance without an Internal Standard
| Parameter | Performance |
| Internal Standard | None |
| Accuracy (Recovery %) | ~90%[4] |
| Intra-day Precision (CV %) | < 10%[4] |
| Inter-day Precision (CV %) | < 10%[4] |
| Limit of Detection | 10 ng/mL[4] |
The data clearly indicates that while methods with unlabeled internal standards can provide acceptable accuracy and precision, the use of a stable isotope-labeled internal standard is the most effective approach to minimize analytical variability and ensure the highest quality data. Methods without an internal standard are more susceptible to errors and generally exhibit lower sensitivity.
Experimental Protocols
Methodology Using a Stable Isotope-Labeled Internal Standard
This method utilizes an online solid-phase extraction (SPE) coupled with LC-MS/MS for the automated and high-throughput analysis of cyproterone acetate in human plasma.
-
Sample Preparation: A 30 µL plasma sample is directly injected onto a restricted access material (RAM) pre-column for sample clean-up.
-
Chromatography: The analyte and its labeled internal standard are eluted from the pre-column and separated on an analytical C18 column.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in selected reaction monitoring (SRM) mode.
Methodology Using an Unlabeled (Analog) Internal Standard (Finasteride)
This method involves liquid-liquid extraction followed by LC-MS/MS analysis.[2][3]
-
Sample Preparation: To a plasma sample, the internal standard (Finasteride) is added. The mixture is then extracted with an organic solvent. The organic layer is evaporated and the residue is reconstituted.
-
Chromatography: The extracted sample is injected onto a C18 analytical column for chromatographic separation.
-
Mass Spectrometry: The analysis is carried out using a tandem mass spectrometer with an atmospheric pressure photoionization (APPI) source.[2][3]
Workflow and Pathway Diagrams
Caption: Experimental workflow for cyproterone acetate quantification using a labeled internal standard.
The use of a stable isotope-labeled internal standard in the quantification of cyproterone acetate provides a robust and reliable analytical method. By minimizing the impact of sample matrix effects and other sources of experimental variability, this approach delivers superior accuracy and precision, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The presented data and protocols serve as a valuable resource for scientists seeking to establish high-quality bioanalytical methods for cyproterone acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cyproterone Acetate Analysis: A Comparative Guide to Methods Utilizing Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of cyproterone (B1669671) acetate (B1210297) (CPA), a synthetic steroidal antiandrogen, is critical. This guide provides a comparative overview of various analytical methods for CPA analysis, with a specific focus on the linearity and range achieved when employing an internal standard. The use of an internal standard is a cornerstone of robust analytical methodology, correcting for variations in sample preparation and instrument response, thereby enhancing the precision and accuracy of quantification.
Performance Comparison of Analytical Methods
The choice of analytical technique significantly impacts the achievable linearity and sensitivity for cyproterone acetate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) generally offers the widest linear range and highest sensitivity. However, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and high-performance thin-layer chromatography (HPTLC) present viable alternatives, particularly for applications where the expected concentrations are higher.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) |
| LC-MS/MS | Finasteride | Human Plasma | 0.1 - 50.0 ng/mL | Not Reported | 0.1 ng/mL[1][2][3] |
| LC-MS/MS | Medroxyprogesterone Acetate | Human Plasma | Not explicitly stated | Not Reported | 300 pg/mL[4] |
| HPLC-ESI-MS | Not explicitly stated | Human Plasma | 3.09 - 1030.0 ng/mL | > 0.994 | Not Reported[1][5] |
| HPTLC | Not explicitly stated | Pharmaceutical Dosage Forms | 250 - 4000 ng | 0.9923 | Not Reported[6] |
| HPLC-UV | Not used (weight basis) | Pharmaceuticals | 200 - 600 ng/mL | 0.9996 | Not Reported[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical techniques. Below are summaries of the experimental protocols for the key methods discussed.
LC-MS/MS Method with Finasteride Internal Standard
-
Sample Preparation: Liquid-liquid extraction of cyproterone acetate from human plasma.[1][2][3]
-
Chromatography: High-performance liquid chromatography (HPLC) is employed for separation. The specific column and mobile phase composition are optimized to achieve good resolution between cyproterone acetate and the internal standard, finasteride.[1][2][3]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often with an atmospheric pressure photoionization (APPI) source.[1][2][3] Multiple reaction monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
LC-MS/MS Method with Medroxyprogesterone Acetate Internal Standard
-
Sample Preparation: On-line solid-phase extraction (SPE) is utilized for automated sample clean-up of human plasma samples.[4]
-
Chromatography: The cleaned-up sample is then subjected to HPLC for separation.
-
Mass Spectrometry: An electrospray ionization (ESI) source is used for ionization, followed by tandem mass spectrometry for detection and quantification.[4]
HPLC-UV Method
-
Sample Preparation: Extraction of cyproterone acetate from the sample matrix (e.g., pharmaceutical tablets).[8]
-
Chromatography: A reversed-phase C18 column is commonly used for separation.[8] The mobile phase typically consists of a mixture of acetonitrile (B52724) and water.[8]
-
Detection: UV detection is performed at a specific wavelength, often around 280 nm.[7] Quantification is based on the peak area of cyproterone acetate relative to a calibration curve. Some methods may avoid an internal standard by using precise weight-based solution concentrations.[8]
Experimental Workflow Visualization
To illustrate the typical process for analyzing cyproterone acetate with an internal standard, the following workflow diagram is provided.
Caption: Workflow for Cyproterone Acetate Analysis with an Internal Standard.
This guide highlights the importance of selecting an appropriate analytical method based on the specific requirements of the study, including the desired sensitivity and the concentration range of interest. The use of an internal standard is consistently shown to be a key component of robust and reliable quantification of cyproterone acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Determination of Cyproterone Acetate in Human Plasma andStu...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Cyproterone Acetate in Plasma: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of cyproterone (B1669671) acetate (B1210297) in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative overview of various analytical methods, focusing on their limits of detection (LOD) and quantification (LOQ), supported by detailed experimental data.
Performance Comparison
The choice of analytical method for determining cyproterone acetate in plasma significantly impacts the sensitivity and robustness of the results. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a cost-effective approach, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity, essential for studies requiring low-level quantification. The following table summarizes the performance of different published methods.
| Analytical Technique | Sample Preparation | LLOQ/LOQ | LOD | Linearity Range | Reference |
| HPLC-UV | Liquid-Liquid Extraction (LLE) | 50 ng/mL (Linearity Start) | 10 ng/mL | 50 - 160 ng/mL | [1] |
| LC-MS/MS (APPI) | Liquid-Liquid Extraction (LLE) | 0.1 ng/mL | Not Reported | 0.1 - 50.0 ng/mL | [2] |
| Automated Online SPE-LC-MS/MS (ESI) | Online Solid-Phase Extraction (SPE) | 0.3 ng/mL (300 pg/mL) | Not Reported | Not Reported | [3] |
| LC-MS/MS | Liquid-Liquid Extraction (LLE) | 1 ng/mL | Not Reported | 1 - 500 ng/mL | |
| Simultaneous Online SPE-LC-MS/MS | Online Solid-Phase Extraction (SPE) | 2 ng/mL | Not Reported | 2 - 100 ng/mL |
Experimental Workflows
The general workflow for the bioanalysis of cyproterone acetate in plasma involves several key steps, from sample collection to data analysis. The specific details of each step vary depending on the chosen analytical method.
Caption: General bioanalytical workflow for cyproterone acetate.
Detailed Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for applications where high sensitivity is not a primary requirement.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add a suitable internal standard.
-
Perform liquid-liquid extraction to isolate cyproterone acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.[1]
-
-
Chromatographic Conditions:
-
Column: µBondapak C8 (125 x 4.6 mm)[1]
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (62:38 v/v)[1]
-
Flow Rate: Not specified.
-
Detection: UV at 282 nm[1]
-
Liquid Chromatography-Tandem Mass Spectrometry with Atmospheric Pressure Photoionization (LC-MS/MS - APPI)
This method offers high sensitivity and is well-suited for pharmacokinetic studies requiring detailed concentration-time profiles.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Automated Online Solid-Phase Extraction Liquid Chromatography-Tandem Mass Spectrometry (Automated Online SPE-LC-MS/MS - ESI)
This high-throughput method minimizes manual sample handling and provides excellent sensitivity.
-
Sample Preparation (Online SPE):
-
Chromatographic Conditions:
-
Pre-column: LiChrospher RP-4 ADS (25 mm x 2 mm)[3]
-
Analytical Column: Octadecyl silica (B1680970) stationary phase[3]
-
Mobile Phase: Water, methanol, and formic acid (10:90:0.1, v/v/v)[3]
-
Flow Rate: 300 µL/min[3]
-
-
Mass Spectrometry Conditions:
References
- 1. Cyproterone acetate quantification in human plasma by high-performance liquid chromatography coupled to atmospheric pressure photoionization tandem mass spectrometry. Application to a comparative pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atmospheric pressure photoionization applied to quantitation of cyproterone acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cyproterone Acetate-¹³C₂,d₃ vs. Deuterated Internal Standards for a More Accurate Cyproterone Acetate Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of cyproterone (B1669671) acetate (B1210297) in biological matrices is paramount for pharmacokinetic, metabolic, and clinical studies. The gold standard for such quantitative analyses is the use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison between two types of SIL-IS for cyproterone acetate: the more advanced Cyproterone Acetate-¹³C₂,d₃ and the more commonly used deuterated internal standards (e.g., Cyproterone Acetate-d₃). This comparison is supported by established principles of isotope dilution mass spectrometry and data from relevant bioanalytical method validations.
Key Performance Differences: A Comparative Overview
The fundamental advantage of a SIL-IS lies in its chemical and physical similarity to the analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability. However, the choice of isotope—¹³C versus deuterium (B1214612) (²H or D)—can significantly impact analytical performance. Generally, ¹³C-labeled standards are considered superior for many applications due to their greater isotopic stability and closer physicochemical resemblance to the unlabeled analyte.[1]
Data Presentation: Quantitative Comparison
Table 1: General Performance Characteristics of ¹³C-Labeled vs. Deuterated Internal Standards
| Feature | Cyproterone Acetate-¹³C₂,d₃ (Expected) | Deuterated Cyproterone Acetate (e.g., CPA-d₃) | Rationale & Implications for Cyproterone Acetate Analysis |
| Isotopic Stability | High | Variable | ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange. Deuterium atoms, particularly if located at certain positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising the integrity of the standard.[1] |
| Chromatographic Co-elution | Excellent | Good to Fair | The physicochemical properties of ¹³C-labeled standards are virtually identical to the unlabeled analyte, resulting in perfect co-elution. Deuterated standards can exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the native analyte. This can lead to inaccurate quantification if matrix effects vary across the chromatographic peak. |
| Correction for Matrix Effects | Superior | Good | Due to perfect co-elution, ¹³C-labeled standards experience the exact same matrix effects as the analyte, leading to more accurate correction. The chromatographic shift of deuterated standards can result in differential ion suppression or enhancement between the analyte and the internal standard. |
| Potential for Isotopic Interference | Lower | Higher | The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. While the natural abundance of deuterium is lower, in-source fragmentation and H-D exchange can sometimes complicate spectra. |
| Cost | Generally Higher | Generally Lower | The synthesis of ¹³C-labeled compounds is typically more complex and expensive. Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Table 2: Representative Validation Data for Cyproterone Acetate LC-MS/MS Assays
This table presents typical validation parameters from studies on cyproterone acetate, illustrating the performance achievable with different types of internal standards. Note that direct comparison is limited as the data is from separate studies with differing methodologies.
| Parameter | Method using a Non-Isotopically Labeled IS (e.g., Medroxyprogesterone Acetate) | Method using a Deuterated IS (Representative) | Expected Performance with Cyproterone Acetate-¹³C₂,d₃ |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.3 ng/mL | 0.1 ng/mL | Potentially lower due to improved signal-to-noise |
| Intra-batch Precision (%RSD) | 1.8 - 5.6% | <15% | Expected to be in a similar or better range |
| Inter-batch Precision (%RSD) | 2.2 - 5.55% | <15% | Expected to be in a similar or better range |
| Intra-batch Accuracy (%Bias) | -8.0 to -0.6% | Within ±15% | Expected to be closer to 0% |
| Inter-batch Accuracy (%Bias) | -4.5 to 0.0% | Within ±15% | Expected to be closer to 0% |
Experimental Protocols: A Representative Bioanalytical Method
Below is a detailed methodology for the quantification of cyproterone acetate in human plasma using a stable isotope-labeled internal standard via LC-MS/MS. This protocol is a composite based on several published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (either Cyproterone Acetate-¹³C₂,d₃ or deuterated cyproterone acetate in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate cyproterone acetate from matrix components. For example, start at 30% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyproterone Acetate: Q1/Q3 (e.g., m/z 417.2 -> 357.2)
-
Cyproterone Acetate-¹³C₂,d₃: Q1/Q3 (e.g., m/z 422.2 -> 362.2)
-
Deuterated Cyproterone Acetate (e.g., d₃): Q1/Q3 (e.g., m/z 420.2 -> 360.2)
-
-
Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
3. Quantification
The concentration of cyproterone acetate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of cyproterone acetate.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Decision tree for internal standard selection.
Caption: General experimental workflow for cyproterone acetate analysis.
References
Inter-laboratory comparison of cyproterone acetate quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of cyproterone (B1669671) acetate (B1210297) (CPA), a synthetic steroidal antiandrogen and progestin. While no formal inter-laboratory comparison studies were identified in the public domain, this document synthesizes data from individual validated method publications to offer an objective performance comparison. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as the sample matrix, required sensitivity, and available instrumentation.
Comparative Analysis of Quantitative Methods
The quantification of cyproterone acetate has been accomplished using a range of analytical techniques, each with its own set of performance characteristics. The following tables summarize the quantitative data from various validated methods, providing a clear comparison of their linearity, accuracy, precision, and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of cyproterone acetate in pharmaceutical formulations and biological fluids.
| Method | Matrix | Linearity Range (µg/mL) | Accuracy/Recovery (%) | Precision (RSD %) | LOD/LOQ (µg/mL) | Reference |
| RP-HPLC | Tablets | 5-25 | 97.32-98.08 | Not specified | LOD: Not specified, LOQ: Not specified | [1] |
| RP-HPLC | Tablets | Not specified | Average 86.5 (dissolution) | 2.0 (dissolution) | Not specified | [2][3][4] |
| HPLC | Pharmaceuticals | Not specified | Statistically validated | Statistically validated | Not specified | [5][6] |
| HPLC | Human Plasma | 0.05-0.16 | ~90 | <10 | LOD: 0.01 | [7][8] |
| HPLC-UV | Human Skin | 0.033-0.667 | Statistically validated | Statistically validated | Not specified | [9][10] |
Mass Spectrometry-Based Methods (LC-MS/MS and GC-MS)
Mass spectrometry, coupled with chromatography, offers high sensitivity and selectivity for the analysis of cyproterone acetate, particularly in complex biological matrices.
| Method | Matrix | Linearity Range | Accuracy/Recovery (%) | Precision (RSD %) | LOD/LOQ | Reference |
| LC-MS/MS | Human Plasma | Not specified | Very good | Very good | LOQ: 300 pg/mL | [11][12] |
| GC-MS | Human Serum | Not specified | Superior specificity to RIA | Lower variance than RIA | Not specified | [13] |
Immunoassays and Other Methods
Radioimmunoassay (RIA) and other techniques like High-Performance Thin-Layer Chromatography (HPTLC) and voltammetry have also been employed for CPA quantification.
| Method | Matrix | Linearity Range | Accuracy/Recovery (%) | Precision (RSD %) | LOD/LOQ | Reference |
| Radioimmunoassay (RIA) | Human Serum | Not specified | Overestimated Cmax and AUC by 10-20% and 5-10% respectively compared to GC-MS | Lower variance than GC-MS | Not specified | [13] |
| HPTLC | Tablets | 250-4000 ng/spot | Statistically validated | Statistically validated | Not specified | [14] |
| Voltammetry (DPP) | Pharmaceuticals | 0.5-14 µg/mL | 100.01 ± 1.07 | Not specified | LOD: 0.13 µg/mL | [15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison. Below are summaries of the experimental protocols for some of the prominent methods.
RP-HPLC for Pharmaceutical Tablets[1]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Stationary Phase: Not specified in the abstract.
-
Mobile Phase: Acetonitrile: Water (80:20 v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 281 nm.
-
Sample Preparation: A stock solution of cyproterone acetate is prepared and diluted to concentrations within the linearity range.
-
Validation: The method was validated according to ICH guidelines for accuracy, precision, linearity, LOD, LOQ, robustness, and ruggedness.
LC-MS/MS for Human Plasma[11][12]
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Sample Preparation: Online solid-phase extraction (SPE) using a pre-column with restricted access material. A 30 µL plasma sample is injected directly.
-
LC Separation: Octadecyl silica (B1680970) stationary phase with a mobile phase of water, methanol, and formic acid (10:90:0.1 v/v/v).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. The pseudomolecular ion of CPA (m/z 417.4) is selected to generate a daughter ion at m/z 357.4.
-
Internal Standard: Medroxyprogesterone acetate (MPA).
-
Validation: Validated using accuracy profiles, demonstrating good accuracy, detectability, repeatability, intermediate precision, and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Human Serum[13]
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Comparison: This method was compared to a radioimmunoassay for the analysis of serum samples from a bioequivalence study.
-
Performance: The GC-MS method demonstrated superior specificity compared to RIA, as the RIA showed cross-reactivity with metabolites, leading to an overestimation of CPA concentrations.
Radioimmunoassay (RIA) for Human Serum[13]
-
Principle: A competitive binding immunoassay.
-
Performance: While simpler to perform than GC-MS, the RIA was found to be less specific due to cross-reactivity with CPA metabolites, such as 15-beta-hydroxy-cyproterone acetate. This resulted in slightly higher measured concentrations of CPA, particularly at later time points in pharmacokinetic studies.
Visualizations
General Workflow for Cyproterone Acetate Quantification
The following diagram illustrates a generalized workflow for the quantification of cyproterone acetate, applicable to most chromatographic methods.
Decision Tree for Method Selection
This diagram provides a logical approach to selecting an appropriate analytical method for cyproterone acetate quantification based on key experimental requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC method for the analysis of cyproterone acetate in tablets. | Semantic Scholar [semanticscholar.org]
- 4. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A stability-indicating HPLC method to determine cyproterone acetate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of cyproterone acetate in plasma samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Fully automated method for the liquid chromatographic-tandem mass spectrometric determination of cyproterone acetate in human plasma using restricted access material for on-line sample clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioimmunological analysis of cyproterone acetate in human serum. Comparison with a gas chromatographic/mass spectrometric method and influence of each method on the outcome of a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Voltammetric Determination of Cyproterone Acetate in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Immunoassays with LC-MS/MS for Cyproterone Acetate Quantification
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of bioanalysis, the accurate quantification of therapeutic agents is paramount for pharmacokinetic studies, clinical monitoring, and drug development. Cyproterone Acetate, a synthetic steroidal antiandrogen and progestin, is widely used in various clinical applications. While immunoassays have traditionally been a common method for its quantification due to their high throughput and ease of use, the advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has set a new standard for specificity and accuracy. This guide provides a comprehensive cross-validation comparison of these two methodologies for the quantification of Cyproterone Acetate, with a focus on the use of the stable isotope-labeled internal standard, Cyproterone Acetate-13C2,d3, in LC-MS/MS analysis.
Data Presentation: A Head-to-Head Comparison
The performance of immunoassays and LC-MS/MS for Cyproterone Acetate quantification can be starkly different, primarily due to the inherent specificity of the detection methods. While immunoassays rely on antibody-antigen binding, LC-MS/MS identifies and quantifies molecules based on their unique mass-to-charge ratio. This fundamental difference often leads to discrepancies in reported concentrations.
Below is a summary of expected performance characteristics based on literature for similar steroid analyses. It is important to note that specific performance will vary depending on the individual assay and laboratory.
| Parameter | Immunoassay (e.g., ELISA) | LC-MS/MS with this compound |
| Specificity | Moderate to High | Very High |
| Potential for Cross-reactivity | High (with metabolites and structurally similar compounds) | Very Low (due to mass-based detection) |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | Can achieve sub-ng/mL to pg/mL levels[1] |
| Accuracy (% Bias) | Can be significantly biased (often overestimation) due to cross-reactivity[2] | High (typically within ±15%)[1] |
| Precision (%CV) | Generally <15-20% | Generally <15%[1] |
| Throughput | High | Moderate to High |
| Cost per Sample | Lower | Higher |
| Development Time | Shorter (if a commercial kit is available) | Longer |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for both an immunoassay and an LC-MS/MS assay for Cyproterone Acetate.
Immunoassay Protocol (Competitive ELISA - Representative)
This protocol is a general representation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cyproterone Acetate. Specific details may vary based on the commercial kit used.
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for Cyproterone Acetate.
-
Sample and Standard Preparation:
-
Prepare a series of Cyproterone Acetate standards of known concentrations.
-
Dilute patient samples and quality control samples as required.
-
-
Competitive Binding:
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled Cyproterone Acetate to each well.
-
Add the standards, samples, and controls to their respective wells.
-
During incubation, the unlabeled Cyproterone Acetate in the samples/standards competes with the HRP-labeled Cyproterone Acetate for binding to the capture antibody. Higher concentrations of Cyproterone Acetate in the sample result in less binding of the HRP-labeled conjugate.
-
-
Washing: Wash the plate to remove unbound components.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of Cyproterone Acetate in the sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of Cyproterone Acetate in the samples by interpolating their absorbance values from the standard curve.
LC-MS/MS Protocol with this compound
This protocol outlines a typical LC-MS/MS method for the quantification of Cyproterone Acetate in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, standard, or quality control, add 10 µL of the internal standard working solution (this compound).
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cyproterone Acetate: Monitor a specific precursor ion to product ion transition (e.g., m/z 417.2 -> 357.2).
-
This compound (Internal Standard): Monitor the corresponding transition for the labeled compound (e.g., m/z 422.2 -> 362.2).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations using a weighted linear regression.
-
Determine the concentration of Cyproterone Acetate in the samples from the calibration curve.
-
Mandatory Visualizations
Signaling Pathway of Cyproterone Acetate
Cyproterone Acetate primarily exerts its effects through the androgen and progesterone (B1679170) signaling pathways. As an antiandrogen, it competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the androgen receptor (AR). As a progestin, it activates the progesterone receptor (PR), leading to a negative feedback on the hypothalamic-pituitary-gonadal axis, which reduces the production of androgens.
Caption: Mechanism of action of Cyproterone Acetate.
Cross-Validation Experimental Workflow
The process of cross-validating an immunoassay with a reference method like LC-MS/MS involves analyzing the same set of samples with both methods and comparing the results.
Caption: Workflow for cross-validation of immunoassay with LC-MS/MS.
Conclusion
The cross-validation of immunoassays with LC-MS/MS is a critical step in ensuring the reliability of bioanalytical data for Cyproterone Acetate. While immunoassays offer high throughput and convenience, their susceptibility to cross-reactivity can lead to inaccurate results, particularly in the presence of metabolites. LC-MS/MS, especially when employing a stable isotope-labeled internal standard like this compound, provides unparalleled specificity and accuracy, making it the gold standard for quantitative bioanalysis.
For researchers and drug development professionals, understanding the strengths and limitations of each method is essential for selecting the appropriate assay for a given study and for correctly interpreting the resulting data. This guide provides a framework for this understanding, emphasizing the importance of rigorous cross-validation to ensure data integrity and the ultimate success of clinical and research endeavors.
References
Comparison of different extraction methods for cyproterone acetate analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Liquid-Liquid Extraction, Solid-Phase Extraction, Supported Liquid Extraction, and Supercritical Fluid Extraction for the analysis of Cyproterone (B1669671) Acetate (B1210297).
The accurate quantification of cyproterone acetate, a synthetic steroidal antiandrogen, in various biological and pharmaceutical matrices is crucial for both clinical monitoring and drug development. The initial and most critical step in the analytical workflow is the efficient extraction of the analyte from the sample matrix. This guide provides a comprehensive comparison of commonly employed extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and an emerging alternative, Supercritical Fluid Extraction (SFE).
Performance Comparison of Extraction Methods
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Supercritical Fluid Extraction (SFE) |
| Recovery | 70-90% | >90% | >75% | >95% (for some steroids) |
| Matrix Effects | High variability, can be significant | Generally lower and more consistent than LLE | Lower than LLE, comparable to SPE | Potentially very low |
| Selectivity | Moderate | High (tunable by sorbent chemistry) | Moderate to High | High (tunable by pressure and temperature) |
| Sample Throughput | Low to Medium | High (amenable to automation) | High (amenable to automation) | Medium |
| Solvent Consumption | High | Low to Medium | Low | Very Low (uses CO2) |
| Cost per Sample | Low | Medium to High | Medium | High (instrumentation cost) |
| Automation Potential | Limited | High | High | High |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for steroid analysis and can be adapted for cyproterone acetate.
Liquid-Liquid Extraction (LLE) Protocol for Cyproterone Acetate in Human Plasma
This protocol is adapted from a method for the determination of cyproterone acetate in human plasma.[1][2]
-
Sample Preparation: To 1 mL of human plasma in a glass tube, add a suitable internal standard.
-
Extraction: Add 5 mL of an organic solvent (e.g., diethyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for subsequent analysis by HPLC or LC-MS/MS.
Solid-Phase Extraction (SPE) Protocol for Cyproterone Acetate in Human Plasma
This protocol is a general procedure for steroid extraction from biological fluids and can be optimized for cyproterone acetate.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load 1 mL of pre-treated plasma (e.g., diluted with buffer) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove interfering substances.
-
Elution: Elute the cyproterone acetate from the cartridge with a small volume (e.g., 2 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for analysis.
Supported Liquid Extraction (SLE) Protocol for Steroids in Human Serum
This protocol is based on a method for the extraction of a panel of steroid hormones from human serum and is applicable to cyproterone acetate.[3][4]
-
Sample Pre-treatment: Dilute 100 µL of human serum with 100 µL of HPLC-grade water.
-
Sample Loading: Load the 200 µL of diluted serum onto an ISOLUTE® SLE+ 200 Supported Liquid Extraction plate. Apply a short pulse of vacuum to initiate flow and allow the sample to absorb for 5 minutes.
-
Elution: Add 1 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or methyl tert-butyl ether) and allow it to flow under gravity for 5 minutes. Apply a short pulse of vacuum to collect the eluate.
-
Evaporation: Evaporate the collected eluate to dryness at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol (aqueous) and vortex to ensure complete dissolution.
Supercritical Fluid Extraction (SFE) Protocol for Steroids from Biological Matrices
This is a generalized protocol for the extraction of steroids using SFE, which can be adapted for cyproterone acetate.[5][6]
-
Sample Preparation: The sample (e.g., plasma, tissue homogenate) is mixed with a dispersing agent (e.g., diatomaceous earth) and placed in the extraction vessel.
-
Extraction: The extraction vessel is pressurized with supercritical CO2, often with the addition of a modifier (e.g., methanol), to a specific pressure and temperature to achieve the desired solvating power.
-
Analyte Collection: The supercritical fluid containing the extracted cyproterone acetate is passed through a restrictor into a collection vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the analyte to precipitate into a collection solvent or onto a solid trap.
-
Final Preparation: The collected analyte is then dissolved in a suitable solvent for analysis.
Visualizing the Extraction Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for each extraction method.
Conclusion
The choice of extraction method for cyproterone acetate analysis depends on the specific requirements of the study.
-
LLE is a classic, cost-effective method but is often labor-intensive and can suffer from lower recovery and higher matrix effects.
-
SPE offers higher selectivity and recovery, is amenable to automation, and generally results in cleaner extracts, making it a popular choice for routine analysis.
-
SLE provides a simplified and automatable alternative to LLE, with good recovery and reduced emulsion formation.
-
SFE stands out as an environmentally friendly "green" technique with the potential for high recovery and selectivity, although the initial instrument investment is a significant consideration.
For high-throughput laboratories, the automation potential of SPE and SLE makes them highly attractive. For research focused on minimizing environmental impact and achieving high purity extracts, SFE presents a compelling, albeit more costly, alternative. Ultimately, the optimal method will be determined by balancing the analytical performance requirements with practical considerations of cost, throughput, and available instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Steroid hormones in environmental matrices: extraction method comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Performance Characteristics of Cyproterone Acetate-13C2,d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cyproterone (B1669671) acetate (B1210297), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison of Cyproterone Acetate-13C2,d3 with alternative internal standards, supported by established principles of bioanalytical method validation and representative experimental data.
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard.[1] They offer the most effective means to compensate for variations during sample preparation, chromatography, and ionization, primarily due to their chemical and physical similarity to the analyte of interest. This guide will delve into the specific performance characteristics of this compound and compare it against other commonly used internal standards for cyproterone acetate quantification.
Comparative Analysis of Internal Standards
The selection of an internal standard can significantly impact the performance of a bioanalytical method. While various types of internal standards exist, they can be broadly categorized into two groups: stable isotope-labeled and non-labeled (structurally similar) analogues.
Table 1: Performance Comparison of Internal Standards for Cyproterone Acetate Analysis
| Performance Characteristic | This compound | Cyproterone Acetate-d3 (Deuterated) | Medroxyprogesterone Acetate (Analogue) | Finasteride (Analogue) |
| Structural Similarity | Identical to analyte | Nearly identical to analyte | Structurally similar | Structurally dissimilar |
| Chromatographic Co-elution | Excellent | Good to Excellent | Variable | Poor |
| Ionization Efficiency | Nearly identical to analyte | Similar to analyte | Different from analyte | Different from analyte |
| Matrix Effect Compensation | Excellent | Good to Excellent | Partial to Poor | Poor |
| Risk of Isotopic Exchange | Negligible | Low to Moderate | Not Applicable | Not Applicable |
| Overall Reliability | Very High | High | Moderate | Low |
Key Insights from the Comparison:
-
This compound stands out as the superior choice due to its identical chemical structure to the analyte, ensuring near-perfect co-elution and identical ionization behavior. This leads to the most accurate correction for matrix effects and other sources of analytical variability. The use of ¹³C labeling provides high isotopic stability with a negligible risk of atom exchange during sample processing.
-
Deuterated internal standards , such as Cyproterone Acetate-d3, are also a strong option. However, they can sometimes exhibit slight differences in chromatographic retention time compared to the non-labeled analyte, a phenomenon known as the "isotope effect".[2] While generally minor, this can lead to less effective compensation for matrix effects in some instances. There is also a small but potential risk of deuterium-hydrogen exchange, particularly at labile positions on the molecule.
-
Structural analogues , like Medroxyprogesterone Acetate and Finasteride, are less ideal. Their different chemical structures result in different chromatographic retention times and ionization efficiencies compared to cyproterone acetate. Consequently, their ability to compensate for matrix effects and other analytical variabilities is significantly compromised, potentially leading to less accurate and precise results.[3]
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical experimental workflow for the quantitative analysis of cyproterone acetate in human plasma using a stable isotope-labeled internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound at 100 ng/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to achieve separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cyproterone Acetate: Q1/Q3 (e.g., m/z 417.2 -> 357.2)
-
This compound: Q1/Q3 (e.g., m/z 422.2 -> 362.2)
-
3. Method Validation:
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]
Table 2: Representative Bioanalytical Method Validation Data
| Validation Parameter | Acceptance Criteria | Expected Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Matrix Effect (% CV) | ≤ 15% | < 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of cyproterone acetate and a logical workflow for internal standard selection and method validation.
Caption: Mechanism of action of Cyproterone Acetate.
The diagram above illustrates the primary mechanism of action of Cyproterone Acetate (CPA). It acts as a competitive antagonist at the androgen receptor (AR), preventing natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating the receptor. This blockade inhibits the translocation of the AR to the nucleus and subsequent gene transcription, thereby mitigating androgenic effects.[5][6][7]
Caption: Workflow for internal standard selection.
This workflow highlights the decision-making process for selecting an internal standard in a bioanalytical method. The preferred choice is a stable isotope-labeled internal standard, such as this compound, which then proceeds through method development and rigorous validation before being implemented for routine sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]
- 6. Cyproterone acetate prevents translocation of the androgen receptor in the rat prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cyproterone Acetate-13C2,d3: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Cyproterone Acetate-13C2,d3, a stable isotope-labeled compound used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is a non-radioactive, stable isotope-labeled form of Cyproterone Acetate.[1][][3][4] As such, its disposal does not require special precautions for radioactivity.[1][] The disposal procedures are generally the same as those for the unlabeled parent compound, which should be treated as pharmaceutical and chemical waste.[1][] It is imperative to consult your institution's Environmental Health & Safety (EH&S) department and local regulations for specific requirements.[1][][5]
Step-by-Step Disposal Protocol
-
Material Characterization:
-
Confirm that the waste is this compound.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information. The SDS for a related compound suggests that incineration by a licensed hazardous material disposal company is a suitable method.[6]
-
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous or radioactive waste.
-
Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste (e.g., solutions containing the compound).
-
-
Containment and Labeling:
-
Solid Waste:
-
Place in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the chemical nature of the waste.
-
-
Liquid Waste:
-
Use a dedicated, sealed, and shatter-resistant container.
-
Ensure the container is properly labeled with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution.
-
-
All containers must be kept closed except when adding waste.[5][7]
-
-
Storage:
-
Store the waste in a designated, secure area away from incompatible materials.
-
Follow all institutional guidelines for the storage of hazardous chemical waste.
-
-
Disposal Request:
-
Contact your institution's EH&S department to arrange for pickup and disposal.
-
Do not attempt to dispose of this chemical down the drain or in regular trash. Improper disposal of pharmaceuticals can lead to environmental contamination.[8]
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal (if applicable) | Between 5.5 and 10.5 for dilute aqueous solutions of certain chemicals. Not recommended for Cyproterone Acetate. | [9] |
| Maximum Storage Time | Varies by jurisdiction and generator status. Often 90 days. | [7] |
| Maximum Storage Quantity | Varies by jurisdiction. Up to 55 gallons for some hazardous wastes before requiring collection within three days. | [7] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Regulatory Framework
The disposal of pharmaceutical and chemical waste is governed by multiple regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[10][11][12] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[10][12] Many states have their own, often more stringent, regulations.[10] It is the responsibility of the generator to ensure compliance with all applicable federal, state, and local laws.
References
- 1. moravek.com [moravek.com]
- 3. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]
- 4. Isotope Labelled Compounds [simsonpharma.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Cyproterone Acetate-13C2,d3
Hazard Identification and Personal Protective Equipment (PPE)
Cyproterone Acetate is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. It is also suspected of causing cancer and may damage fertility or the unborn child[2][3][4]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact with the substance[1][5][6]. |
| Hand Protection | Protective, impervious gloves (e.g., nitrile). | To avoid skin contact. Gloves must be inspected prior to use[1][3][5][7]. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect the skin from exposure[1][3][5]. |
| Respiratory Protection | Use in a well-ventilated area with local exhaust ventilation (fume hood). If ventilation is inadequate, a suitable respirator should be worn. | To prevent inhalation of dust or aerosols[1][3][7]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling Cyproterone Acetate-13C2,d3 is crucial to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocol for Safe Handling and Preparation of Solutions:
-
Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for Cyproterone Acetate.
-
Ensure a safety shower and eye wash station are accessible[1].
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Conduct all work in a certified chemical fume hood to ensure adequate ventilation[1][5][7].
-
When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
For preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. Cyproterone Acetate is very soluble in dichloromethane (B109758) and acetone, soluble in methanol, and sparingly soluble in ethanol.
-
-
In Case of a Spill:
-
Evacuate personnel to a safe area[1].
-
Prevent further leakage if it is safe to do so[7].
-
For small spills, absorb the solution with an inert material such as diatomite or universal binders[1].
-
Collect the absorbed material into a suitable container for disposal[7].
-
Decontaminate the spill area and equipment by scrubbing with alcohol[1].
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Dispose of the substance in accordance with all applicable federal, state, and local regulations[1][8].
-
It is recommended to use a licensed hazardous material disposal company[5].
-
Do not dispose of the material by flushing it down the toilet or discarding it in the regular trash[8]. The FDA provides guidelines for the disposal of unused medicines, which can be adapted for research chemicals, including mixing the substance with an unappealing material like cat litter or used coffee grounds before placing it in a sealed container for disposal in the trash, if a take-back program is not available[9]. However, for a laboratory setting, disposal through a licensed contractor is the preferred method.
-
Expired or waste pharmaceuticals should be returned to the manufacturer for proper disposal if possible[8].
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. aksci.com [aksci.com]
- 8. Cyproterone Acetate | C24H29ClO4 | CID 9880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
